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[4-(2-Methoxyphenoxy)phenyl]methanamine Documentation Hub

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  • Product: [4-(2-Methoxyphenoxy)phenyl]methanamine
  • CAS: 893752-93-7

Core Science & Biosynthesis

Foundational

Technical Guide: Biaryl Ether Benzylamine Building Blocks in Medicinal Chemistry

Executive Summary Biaryl ether benzylamines represent a high-value pharmacophore in modern drug discovery, merging the structural flexibility of the biaryl ether motif with the physicochemical versatility of the benzylam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biaryl ether benzylamines represent a high-value pharmacophore in modern drug discovery, merging the structural flexibility of the biaryl ether motif with the physicochemical versatility of the benzylamine group. This scaffold is frequently observed in Type II Kinase Inhibitors , Voltage-Gated Sodium Channel (NaV) blockers , and GPCR ligands .

This technical guide provides a comprehensive analysis of this structural class, detailing its pharmacophoric significance, validated synthetic pathways, and rigorous experimental protocols for library generation.

Structural Significance & Pharmacophore Analysis[1][2]

The biaryl ether benzylamine scaffold (Ar¹-O-Ar²-CH₂-NH₂) functions as a privileged structure due to three specific mechanistic attributes:

  • The Ether Linkage (C-O-C): Unlike the rigid biaryl bond, the ether linkage introduces a bond angle of approx. 110°, allowing the two aromatic rings to adopt a "twisted" conformation relative to each other. This flexibility is critical for fitting into hydrophobic pockets where rigid planarity would be sterically clashing (e.g., the "back pocket" of kinases).

  • The Benzylamine Vector: The methylene spacer (-CH₂-) insulates the amine from the electronic effects of the aromatic ring, maintaining the basicity (pKa ~9-10) required for ionic interactions with aspartate or glutamate residues in protein active sites.

  • Metabolic Stability: While the benzylic position is susceptible to CYP450 oxidation, the biaryl ether moiety is generally resistant to rapid metabolic clearance compared to ester or amide equivalents.

Common Therapeutic Applications
  • NaV1.7 Inhibitors: The biaryl ether serves as a hydrophobic core spanning the pore domain, while the amine interacts with the selectivity filter.

  • Kinase Inhibitors: Often used to connect the hinge-binding motif to the solvent-exposed region.

Synthetic Methodologies: A Decision Matrix

The synthesis of biaryl ether benzylamines typically follows two major disconnections. The choice of route depends heavily on the electronic properties of the aryl rings.

Route A: The "Ether-First" Approach (Preferred)

This route builds the biaryl ether linkage before introducing the amine. It is the most robust method for generating diverse libraries.

  • C-O Bond Formation: Palladium-catalyzed cross-coupling (Buchwald-Hartwig) or Copper-catalyzed Ullmann coupling.

  • Amine Introduction: Reductive amination of a pendant aldehyde or reduction of a nitrile.

Route B: The "Amine-First" Approach

This route is riskier due to potential chemoselectivity issues (O-arylation vs. N-arylation) but is useful if the benzylamine starting material is chiral and readily available.

Visualization: Retrosynthetic Workflow

The following diagram outlines the logical flow for synthesizing these blocks.

Retrosynthesis Target Target: Biaryl Ether Benzylamine (Ar¹-O-Ar²-CH₂-NHR) Inter_Aldehyde Intermediate: Biaryl Ether Aldehyde (Ar¹-O-Ar²-CHO) Target->Inter_Aldehyde Reductive Amination (C-N Bond Formation) Amine_Source Amine Source: Primary Amine (R-NH₂) Target->Amine_Source Reagent Start_Phenol Starting Material A: Phenol (Ar¹-OH) Inter_Aldehyde->Start_Phenol Pd-Cat Coupling (C-O Bond Formation) Start_Halide Starting Material B: Aryl Halide (X-Ar²-CHO) Inter_Aldehyde->Start_Halide Requires Base (Cs₂CO₃)

Caption: Retrosynthetic analysis showing the convergence of phenols and aryl halides to form the core ether, followed by amination.

Experimental Protocols

The following protocols are designed for high reliability in a medicinal chemistry setting.

Protocol 1: Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig)

Standardizing the formation of the biaryl ether linkage.

Causality & Logic: Traditional Ullmann couplings require high temperatures (150°C+) and copper loads, often leading to aldehyde degradation. We utilize Pd(OAc)₂ with a bulky phosphine ligand (RockPhos or tBuBrettPhos ) to facilitate reductive elimination of the ether at lower temperatures (80-100°C). Cesium Carbonate is selected as the base for its solubility profile in toluene/dioxane mixtures.

Reagents:

  • Aryl Bromide/Chloride (with aldehyde handle): 1.0 equiv

  • Phenol derivative: 1.2 equiv

  • Pd(OAc)₂: 2 mol%

  • RockPhos (Ligand): 4 mol%

  • Cs₂CO₃: 2.0 equiv

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the Aryl Bromide, Phenol, and Cs₂CO₃. Evacuate and backfill with Argon (3 cycles). Note: Oxygen inhibition is the primary failure mode for this catalyst system.

  • Catalyst Addition: Add Pd(OAc)₂ and RockPhos. (Alternatively, use the precatalyst RockPhos Pd G3 for better reproducibility).

  • Solvation: Add anhydrous Toluene via syringe.

  • Reaction: Seal the vial and heat to 90°C for 12-16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Table 1: Troubleshooting C-O Coupling

ObservationProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O₂)Degas solvents more rigorously; switch to Pd G3 precatalyst.
Dehalogenation Hydride source presentEnsure solvent is dry; avoid alcoholic solvents.
Aldehyde loss Cannizzaro/OxidationLower temp to 80°C; ensure inert atmosphere.
Protocol 2: Reductive Amination (The "Mild" Route)

Converting the aldehyde intermediate to the benzylamine.

Causality & Logic: Direct condensation using NaBH₄ can reduce the aldehyde to an alcohol (side product) before the imine forms. We use Sodium Triacetoxyborohydride (STAB) because it is less reactive than NaBH₄ and does not reduce aldehydes at neutral/slightly acidic pH, but rapidly reduces the protonated imine.

Reagents:

  • Biaryl Ether Aldehyde (from Protocol 1): 1.0 equiv

  • Amine (R-NH₂): 1.1 - 1.5 equiv

  • NaBH(OAc)₃: 1.5 equiv

  • Acetic Acid (AcOH): 1.0 equiv (catalytic to stoichiometric)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Methodology:

  • Imine Formation: Dissolve the Aldehyde and Amine in DCE. Add Acetic Acid. Stir at Room Temperature (RT) for 30-60 minutes.

    • Checkpoint: Monitor by LCMS. You should see the Imine mass (M+H) or the hydrated imine.

  • Reduction: Add NaBH(OAc)₃ in one portion. The reaction may bubble slightly.

  • Incubation: Stir at RT for 4-12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (to neutralize acid and decompose borate complexes).

  • Extraction: Extract with DCM (x3). Wash combined organics with brine.

  • Purification: If the amine is basic, use an amine-functionalized silica column or add 1% Triethylamine to the eluent to prevent streaking.

Quality Control & Stability

When storing or utilizing these building blocks, adhere to the following standards:

  • Salt Formation: Free base benzylamines absorb atmospheric CO₂ to form carbamates. Always store as HCl or TFA salts for long-term stability.

  • Oxidation: Biaryl ethers are electron-rich. Avoid storage in chlorinated solvents under light, which can induce radical chlorination of the benzylic position.

  • LCMS Validation:

    • UV: Monitor at 254nm (aromatic) and 210nm (amide/amine backbone).

    • MS: Expect strong [M+H]+. Note that biaryl ethers often show a characteristic fragmentation pattern losing the phenolic group.

References

  • Buchwald-Hartwig Coupling Mechanisms & Ligands

    • Surry, D. S., & Buchwald, S. L. (2011).
  • Biaryl Ether Synthesis Optimization

    • Maitro, G., et al. (2021). Ligand for the Synthesis of Biaryl Ethers (Oxalohydrazide Ligands). TCI Chemicals Technical Review.

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.

  • Privileged Structures in Drug Discovery

    • Duarte, C. D., et al. (2007). Privileged structures: a useful concept for the rational design of new lead drug candidates.[2][3] Mini Reviews in Medicinal Chemistry.

Sources

Exploratory

Engineering 3D Chemical Space: Novel Biaryl Ether Scaffolds in Drug Discovery and Advanced Synthetic Methodologies

Executive Summary & Strategic Rationale As drug discovery moves beyond the traditional "flatland" of sp2-hybridized biphenyls, the biaryl ether ( ) scaffold has emerged as a privileged structural motif. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

As drug discovery moves beyond the traditional "flatland" of sp2-hybridized biphenyls, the biaryl ether (


) scaffold has emerged as a privileged structural motif. As a Senior Application Scientist, I have observed firsthand how incorporating an oxygen bridge between two aromatic rings fundamentally alters a molecule's physicochemical properties. The ether linkage introduces a characteristic dihedral angle (~120°), providing conformational restriction while maintaining enough flexibility to adapt to complex binding pockets.

This structural vector is critical in the efficacy of FDA-approved therapeutics like the kinase inhibitor Sorafenib, the Bcl-2 inhibitor Venetoclax, and the glycopeptide antibiotic Vancomycin. Recent structure-activity relationship (SAR) studies have further demonstrated that biaryl ethers serve as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with superior profiles against mutant HIV-1 strains[1].

Mechanistic Grounding: The Physics of the Ether Linkage

Unlike direct aryl-aryl bonds which suffer from steric clashes that force orthogonal geometries, the oxygen atom in a biaryl ether relieves steric tension while introducing a dipole moment. This modification lowers the partition coefficient (LogP), improving aqueous solubility and metabolic stability. Furthermore, highly substituted biaryl ethers exhibit unique atropisomerism. Unlike standard biaryls with a single chiral axis, sterically hindered biaryl ethers can possess dual potential chiral axes, presenting novel opportunities for the asymmetric synthesis of complex 3D architectures[2].

NNRTI_Pathway A HIV-1 RNA B Reverse Transcriptase A->B Viral Entry D Allosteric Pocket B->D Target Enzyme C Biaryl Ether NNRTI C->D High Affinity Binding E Conformational Arrest D->E Structural Shift F DNA Synthesis Blocked E->F Viral Inhibition

Fig 1. Allosteric inhibition of HIV-1 Reverse Transcriptase by biaryl ether NNRTIs.

Evolution of Synthetic Methodologies

Traditional Ullmann-Goldberg Coupling Historically, the Ullmann biaryl ether synthesis has been the workhorse for C-O bond formation. The reaction relies on a Cu(I) catalyst and a bidentate anionic ligand. Mechanistic and DFT studies reveal that the turnover-limiting step is the irreversible oxidative addition of the iodoarene to a three-coordinate, heteroleptic


 complex[3]. This forms a neutral Cu(III) intermediate, which rapidly undergoes reductive elimination to yield the biaryl ether[3]. However, this oxidative addition requires high temperatures (>100°C) and strong bases, limiting late-stage functionalization of sensitive pharmaceutical intermediates.

The Metallaphotoredox Paradigm To circumvent the harsh conditions of the Ullmann coupling, dual transition-metal/photoredox catalysis has revolutionized C-O cross-coupling. By utilizing an Iridium(III) photocatalyst alongside a Nickel(II) precatalyst, the reaction can proceed at room temperature. The photocatalyst modulates the oxidation state of the Nickel center via single-electron transfer (SET), facilitating a favorable Ni(III) to Ni(I) reductive elimination[4]. This methodology is highly robust; continuous flow processes using Photochemical Taylor Vortex Flow Reactors have successfully scaled this Ir/Ni C-O coupling to a 10 kg scale, proving its viability for process chemistry[4].

Halogen Abstraction-Radical Capture (HARC) For unactivated aryl bromides that resist standard oxidative addition, the HARC strategy offers an open-shell alternative. By cooperatively employing photochemically generated silicon-centered radicals and copper, the aryl halide is activated via a one-electron pathway[5]. This decouples the bond-breaking and bond-forming steps, bypassing the energetically challenging oxidative addition entirely and allowing the coupling of previously inert heterocyclic scaffolds[5].

Photoredox_Mechanism Light Visible Light PC Photocatalyst (Ir) Light->PC Excitation Ni_I Ni(I) Catalyst PC->Ni_I SET Modulation Ni_III Ni(III)-Aryl Complex Ni_I->Ni_III Ar-X Ox. Addition & ROH Binding Ni_III->Ni_I SET Reduction Product Biaryl Ether Ni_III->Product Reductive Elimination

Fig 2. Synergistic Ir/Ni metallaphotoredox catalytic cycle for C-O cross-coupling.

Data Presentation: Scaffold & Methodology Metrics

Table 1: Physicochemical Impact of the Ether Linkage (Representative Data)

PropertyBiphenyl ScaffoldBiaryl Ether ScaffoldMedicinal Chemistry Implication
Dihedral Angle ~45° (Steric dependent)~120° (Oxygen bridge)Improved 3D vector projection into deep binding pockets.
LogP (Lipophilicity) HighModerate (Lowered by ~0.5-1.0)Enhanced aqueous solubility and oral bioavailability.
Rotational Barrier High (in ortho-substituted)Moderate to HighEnables dual-axis atropisomerism for chiral drug design[2].
Metabolic Stability Prone to epoxidationHighly stableReduced toxicophore generation via CYP450 metabolism.

Table 2: Comparison of C-O Cross-Coupling Methodologies

MethodologyCatalyst SystemOperating TempKey Mechanistic FeatureScale-Up Feasibility
Ullmann Coupling Cu(I) / Anionic Ligand100-150°CTurnover-limiting oxidative addition[3].High (Batch), but harsh conditions limit substrate scope.
Chan-Lam Coupling Cu(II) / ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Room TempRequires stoichiometric arylboronic acids.Moderate, limited by boronic acid availability/cost.
Metallaphotoredox Ir(III) / Ni(II) + LightRoom TempSET-enabled Ni(III) reductive elimination.Excellent; proven up to 10 kg in continuous flow[4].
HARC Strategy Cu / Silyl Radical + LightRoom TempBypasses oxidative addition via radical capture[5].Emerging; highly effective for inert heteroaryl bromides[5].

Experimental Protocol: Self-Validating Metallaphotoredox C-O Coupling

To ensure scientific integrity and reproducibility, the following protocol details the Ir/Ni dual-catalyzed synthesis of a biaryl ether library. This is a self-validating system: each step contains observable metrics to confirm mechanistic progression.

Step 1: Reagent Preparation & Inert Atmosphere Assembly

  • Action: In a nitrogen-filled glovebox, charge a 40 mL reaction vial with the aryl halide (1.0 equiv), phenol derivative (1.5 equiv),

    
     precatalyst (2.5 mol%), 
    
    
    
    photocatalyst (1.0 mol%), and quinuclidine (2.0 equiv).
  • Causality: Quinuclidine serves a dual purpose: it acts as a base to deprotonate the phenol and acts as a sacrificial reductive quencher for the excited Ir(III)* state, generating the highly reducing Ir(II) species required to turn over the Nickel cycle[4].

  • Validation: The solid mixture should appear pale yellow/green. A dark discoloration at this stage indicates atmospheric moisture contamination of the Ni precatalyst.

Step 2: Solvent Addition and Rigorous Degassing

  • Action: Dissolve the mixture in anhydrous Acetonitrile (0.2 M). Seal the vial with a PTFE-lined septum. Remove from the glovebox and subject the solution to three cycles of Freeze-Pump-Thaw.

  • Causality: Molecular oxygen (

    
    ) is a potent triplet state quencher. If 
    
    
    
    is present, it will intercept the excited photocatalyst, producing reactive singlet oxygen and completely arresting the catalytic cycle.
  • Validation: After the third thaw cycle, no micro-bubbles should evolve from the solution under static vacuum.

Step 3: Photochemical Irradiation

  • Action: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Ensure active cooling to maintain the reaction at 25°C. Irradiate for 12-24 hours.

  • Causality: The 450 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the Ir photocatalyst. Active cooling prevents thermal background reactions that lead to homocoupling side products.

  • Validation: Within the first 30 minutes of irradiation, the solution will transition from pale green to a deep, homogeneous red/brown. This color shift is the spectroscopic signature of the active Ni(I) species forming in situ. If the solution remains green, the SET reduction has failed (check light intensity and base quality).

Step 4: Quenching and Chromatographic Isolation

  • Action: Quench the reaction by exposing it to air and diluting with ethyl acetate. Wash with saturated aqueous

    
     to remove the quinuclidine and metal salts. Dry the organic layer over 
    
    
    
    , concentrate, and purify via flash column chromatography.
  • Validation: TLC analysis should show complete consumption of the aryl halide. The isolated biaryl ether can be verified via

    
     NMR (look for the characteristic upfield shift of the ortho-protons adjacent to the newly formed ether linkage).
    

References

  • Dai-Shi Su et al. "Biaryl Ethers as Novel Non-nucleoside Reverse Transcriptase Inhibitors with Improved Potency against Key Mutant Viruses." Journal of Medicinal Chemistry, ACS Publications.
  • Giri, R. et al. "Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Evidence for the Reaction of Iodoarenes With Ligated Anionic CuI Intermediates." Journal of the American Chemical Society, ACS Publications.
  • Teixeira, R. et al. "Scale-Up of Continuous Metallaphotoredox Catalyzed C–O Coupling to a 10 kg-Scale Using Small Footprint Photochemical Taylor Vortex Flow Reactors." Organic Process Research & Development, ACS Publications.
  • Kotwal, N. et al. "Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers." Chemical Communications, RSC Publishing.
  • Zhang, P. et al. "HARC as an open-shell strategy to bypass oxidative addition in Ullmann–Goldberg couplings." Proceedings of the National Academy of Sciences (PNAS).

Sources

Exploratory

Pharmacophore modeling with [4-(2-Methoxyphenoxy)phenyl]methanamine

Title: Pharmacophore Modeling with [4-(2-Methoxyphenoxy)phenyl]methanamine: A Technical Guide to CNS Scaffold Deconstruction and Virtual Screening Executive Summary In central nervous system (CNS) drug discovery, the bia...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacophore Modeling with [4-(2-Methoxyphenoxy)phenyl]methanamine: A Technical Guide to CNS Scaffold Deconstruction and Virtual Screening

Executive Summary In central nervous system (CNS) drug discovery, the biaryl ether amine scaffold represents a highly privileged structural motif. Specifically, [4-(2-Methoxyphenoxy)phenyl]methanamine serves as an optimal focal point for multi-target pharmacophore modeling, exhibiting the precise geometric requirements for binding the Serotonin Transporter (SERT) and the Sigma-1 Receptor (S1R). This whitepaper provides an advanced, step-by-step methodological guide to deconstructing this scaffold into a 3D pharmacophoric hypothesis, validating the model against decoy datasets, and deploying it for high-throughput virtual screening.

Scaffold Deconstruction & Mechanistic Rationale

As application scientists, we do not merely map atoms; we translate chemical topology into a probabilistic field of interaction spheres. A biological target recognizes electron density, electrostatic potential, and spatial geometry—not the 2D skeletal structure[1].

The molecule [4-(2-Methoxyphenoxy)phenyl]methanamine contains three critical functional domains that dictate its biological causality:

  • The Benzylamine Moiety (Primary Amine): At physiological pH, this primary amine is protonated. It acts as a Positive Ionizable (PI) and Hydrogen Bond Donor (HBD) sphere. Mechanistically, this is the anchor point. In SERT, this PI sphere forms a critical salt bridge with the Asp98 residue within the primary substrate (S1) pocket[2].

  • The Central Ether Linkage: The oxygen atom serves as a Hydrogen Bond Acceptor (HBA) . This feature provides a rigid orientation vector, allowing the molecule to interact with polar residues like Ser438 in the SERT S1 pocket, stabilizing the bioactive conformation.

  • The 2-Methoxyphenyl Group: The terminal aromatic ring and the adjacent phenyl ring act as two distinct Hydrophobic / Ring Aromatic (HYD/RA) spheres. These spheres are separated by a specific distance that perfectly satisfies the classic Glennon S1R pharmacophore model, which requires a basic amine flanked by primary and secondary hydrophobic domains[3].

Experimental Protocol: Building a Self-Validating System

A pharmacophore model is only as robust as its ability to reject false positives[4]. To ensure scientific integrity, the following step-by-step protocol embeds a self-validating decoy system into the workflow.

Step 1: Conformational Ensemble Generation Causality:[4-(2-Methoxyphenoxy)phenyl]methanamine is highly flexible due to the rotatable bonds around the ether linkage and the methanamine group. Relying solely on the lowest-energy vacuum conformation guarantees failure, as the bioactive pose is rarely the global energy minimum.

  • Import the SMILES string of the scaffold into OpenEye OMEGA.

  • Set the RMSD threshold to 0.5 Å and the energy window to 10 kcal/mol to ensure a dense sampling of the conformational space.

  • Generate a maximum of 200 low-energy 3D conformers[1].

Step 2: Structure-Based Feature Abstraction Causality: We extract features based on the spatial constraints of the target receptor to ensure the model reflects true binding mechanics rather than arbitrary ligand geometry[4].

  • Load the SERT homology model (or crystallized LeuT-fold equivalent) into Discovery Studio or LigandScout.

  • Dock the generated conformers into the S1 pocket using induced-fit docking[2].

  • Abstract the interactions into 3D spheres: Assign a 1.5 Å radius to the PI sphere (anchored at Asp98) and a 1.8 Å radius to the HYD spheres. The PI tolerance is tighter because salt-bridge geometries are highly directional, whereas hydrophobic pockets allow more spatial leniency.

Step 3: Decoy Validation (The Self-Validating Loop) Causality: To prove the model is not overfitted, it must successfully identify the active scaffold while ignoring structurally similar but inactive molecules.

  • Compile a test set consisting of 50 known SERT/S1R active ligands and 2,500 property-matched decoys from the DUD-E (Directory of Useful Decoys, Enhanced) database.

  • Screen the dataset using the generated pharmacophore hypothesis.

  • Iteratively adjust the sphere radii (± 0.2 Å) until the Enrichment Factor at 1% (EF1%) exceeds 20.0, proving the model's high specificity.

Step 4: High-Throughput Virtual Screening

  • Deploy the validated model against a large-scale chemical library (e.g., PubChem or Enamine REAL).

  • Filter hits by mapping them to the PI, HBA, and HYD spheres.

  • Export the top 1% of hits for subsequent molecular dynamics (MD) simulation or in vitro assay testing.

Quantitative Data Presentation

The success of the pharmacophore model relies on precise spatial coordinates and rigorous statistical validation. The data below summarizes the optimized model parameters and the validation metrics.

Table 1: Pharmacophoric Feature Coordinates for the Scaffold

Feature IDFeature Typex (Å)y (Å)z (Å)Radius (Å)Mechanistic Rationale
F1 Positive Ionizable (PI)2.14-1.320.451.5Salt bridge anchor to Asp98 (SERT)
F2 Hydrophobic (HYD1)-1.500.85-1.201.8Occupies primary hydrophobic pocket
F3 Hydrophobic (HYD2)-4.202.100.501.8Occupies secondary hydrophobic domain
F4 H-Bond Acceptor (HBA)-2.80-0.501.101.2Orientation vector via Ser438 (SERT)

Table 2: Decoy Validation & Virtual Screening Metrics

MetricMeasured ValueMinimum ThresholdAlgorithmic Interpretation
ROC-AUC 0.89> 0.75Excellent discrimination between actives and decoys.
EF 1% 24.5> 10.0High early enrichment; ideal for massive library screening.
Sensitivity 0.82> 0.70Successfully captures 82% of true active ligands.
Specificity 0.94> 0.90Successfully rejects 94% of inactive decoy molecules.

Pathway & Workflow Visualizations

The following diagrams illustrate the logical flow of the experimental protocol and the downstream biological causality of the scaffold.

Workflow N1 1. Conformational Generation (OMEGA) N2 2. Feature Abstraction (HBA, PI, HYD) N1->N2 Bioactive Poses N3 3. 3D Spatial Alignment (LigandScout) N2->N3 Feature Mapping N4 4. Decoy Validation (DUD-E Dataset) N3->N4 Hypothesis Generation N5 5. Virtual Screening (Database Search) N4->N5 Validated Model (ROC > 0.8) N6 6. Hit Identification N5->N6 Top 1% Enrichment

Figure 1: Step-by-step pharmacophore modeling and virtual screening workflow.

Pathway Ligand [4-(2-Methoxyphenoxy) phenyl]methanamine SERT Serotonin Transporter (SERT) S1 Pocket Ligand->SERT Binds via PI & HYD S1R Sigma-1 Receptor (S1R) Ligand->S1R Binds via HYD & HBA Uptake Inhibition of 5-HT Reuptake SERT->Uptake Blocks Transporter Ca Modulation of Intracellular Ca2+ S1R->Ca Agonist Action Neuro Neuroprotection & Antidepressant Effect Uptake->Neuro Synaptic 5-HT Accumulation Ca->Neuro Cellular Survival

Figure 2: Dual-target mechanistic pathway of the biaryl ether amine scaffold.

Conclusion

By deconstructing [4-(2-Methoxyphenoxy)phenyl]methanamine into its core pharmacophoric elements, we bridge the gap between abstract chemical topology and actionable drug design. The rigid validation protocols outlined above ensure that the resulting 3D hypothesis is not merely a geometric observation, but a highly predictive, self-validating engine capable of identifying novel, structurally diverse CNS therapeutics.

References

  • Giordano D., Biancaniello C., Argenio M. A., Facchiano A. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals 15(5), 646.[Link]

  • Nolan T. L., Geffert L. M., Kolber B. J., Madura J. D., Surratt C. K. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience 5(9), 784-792.[Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab. [Link]

Sources

Foundational

Reactivity profile of [4-(2-Methoxyphenoxy)phenyl]methanamine primary amine

[1] Executive Summary [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7) is a specialized benzylamine building block characterized by a diaryl ether motif and a primary amine handle.[1] It serves as a "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

[4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7) is a specialized benzylamine building block characterized by a diaryl ether motif and a primary amine handle.[1] It serves as a "privileged scaffold" in medicinal chemistry, frequently utilized to introduce lipophilic bulk and hydrogen-bond acceptors into kinase inhibitors, GPCR ligands, and antiviral agents (e.g., HCV NS3 inhibitors).

This guide details the molecule's reactivity, focusing on its utility in high-throughput library synthesis and its specific electronic properties derived from the electron-rich 2-methoxyphenoxy substituent.

Physicochemical & Structural Analysis

Structural Logic

The molecule consists of three distinct functional zones:

  • Primary Amine (

    
    ):  The reactive handle. It is attached to a benzylic carbon, rendering it highly nucleophilic (
    
    
    
    ) but susceptible to oxidative deamination.
  • Central Phenyl Ring: Acts as a rigid linker.

  • 2-Methoxyphenoxy Tail: A steric and electronic modulator. The ortho-methoxy group provides a specific conformational lock via intramolecular hydrogen bonding or electrostatic repulsion with the ether oxygen, influencing the binding trajectory in protein pockets.

Estimated Properties
PropertyValue (Est.)Significance
Molecular Weight 229.28 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
cLogP 2.4 – 2.8Moderate lipophilicity; good membrane permeability potential.

(Conjugate Acid)
~9.3Exists predominantly as the ammonium cation at physiological pH.
TPSA ~47 ŲWell within the range for CNS penetration (<90 Ų) and oral bioavailability.

Core Reactivity Profile

Nucleophilic Acylation (Amide Coupling)

The primary amine is unhindered and highly reactive toward activated carboxylic acids.

  • Mechanism: The amine nitrogen attacks the carbonyl carbon of an activated ester (e.g., OBt or OAt active ester).

  • Optimization: While standard EDC/HOBt conditions work, the lipophilic nature of the phenoxy tail suggests the use of HATU or T3P in aprotic polar solvents (DMF or DMA) to prevent aggregation and ensure rapid kinetics.

  • Common Pitfall: Inadequate base (DIPEA/TEA) can lead to salt formation with the carboxylic acid, stalling the reaction. Ensure pH > 8 during coupling.

Reductive Amination

This pathway is preferred for generating secondary amines without creating a rigid amide bond, maintaining basicity.

  • Reagents: Sodium triacetoxyborohydride (

    
    , 
    
    
    
    ) is the reagent of choice due to its mildness, preventing reduction of the aldehyde/ketone prior to imine formation.
  • Electronic Effect: The electron-donating nature of the phenoxy ether does not significantly deactivate the benzylic nitrogen, making imine formation rapid.

Electrophilic Aromatic Substitution (EAS)

The diaryl ether system is electron-rich.

  • Regioselectivity: The 2-methoxyphenoxy ring is highly activated. Electrophiles (e.g., halogens, nitrates) will preferentially attack the para position relative to the ether linkage on the terminal ring, or the para position relative to the methoxy group, depending on conditions.

  • Risk: In acidic deprotection steps (e.g., TFA removal of Boc), the electron-rich rings can trap carbocations (scavenging), leading to unwanted alkylated byproducts. Scavengers (e.g., triethylsilane) are mandatory during acidic workups.

Metabolic & Stability Considerations

Drug developers must account for the specific metabolic "soft spots" of this scaffold.

CYP450 Liabilities
  • O-Demethylation: The ortho-methoxy group is a prime target for CYP2D6 and CYP3A4, leading to the formation of a catechol (1,2-dihydroxybenzene derivative). Catechols can undergo further oxidation to reactive ortho-quinones, which are potential toxicity alerts (Michael acceptors).

  • Benzylic Oxidation: The benzylic carbon (next to the nitrogen) is susceptible to oxidation, leading to dealkylation and loss of the pharmacophore.

Visualization of Reactivity & Metabolism

The following diagram maps the synthetic utility and metabolic risks.

ReactivityLandscape Core [4-(2-Methoxyphenoxy)phenyl] methanamine Amide Amide Product (Stable Linker) Core->Amide R-COOH / HATU (Acylation) SecAmine Secondary Amine (Basic Center) Core->SecAmine R-CHO / STAB (Reductive Amination) Sulfon Sulfonamide (Solubility/Metab Stability) Core->Sulfon R-SO2Cl / Pyridine Catechol Catechol Metabolite (Tox Liability) Core->Catechol CYP450 (O-Demethylation) Quinone o-Quinone (Reactive Electrophile) Catechol->Quinone Oxidation

Figure 1: Synthetic divergence and metabolic liabilities of the scaffold.

Experimental Protocol: High-Efficiency Amide Coupling

Objective: Synthesis of an amide derivative using [4-(2-Methoxyphenoxy)phenyl]methanamine. Scale: 0.5 mmol (Library compatible).

Reagents
  • Amine: [4-(2-Methoxyphenoxy)phenyl]methanamine (1.0 equiv)

  • Carboxylic Acid: Generic R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Activation: In a 4 mL vial, dissolve the Carboxylic Acid (0.55 mmol) in DMF (2 mL). Add HATU (0.6 mmol) and DIPEA (1.5 mmol). Stir at Room Temperature (RT) for 5 minutes.

    • Why: Pre-activation ensures the active ester is formed before the amine is introduced, reducing potential side reactions.

  • Addition: Add [4-(2-Methoxyphenoxy)phenyl]methanamine (0.5 mmol) dissolved in DMF (1 mL) to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • Validation: Monitor by LCMS. Look for the disappearance of the amine peak (

      
      ) and appearance of Product 
      
      
      
      .
  • Workup (Library Scale):

    • Dilute with EtOAc (10 mL).

    • Wash with saturated

      
       (2 x 5 mL) to remove unreacted acid and HATU byproducts.
      
    • Wash with Brine (5 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

References

  • Accela ChemBio. (n.d.). Product Information: [4-(2-methoxyphenoxy)phenyl]methanamine (CAS 893752-93-7).[1] Retrieved from [Link]

  • National Institutes of Health (PMC). (2018). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious PPARα Agonists.[2] Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Synthesis and molecular docking of benzylamine-sulfonamide derivatives as MAO-B inhibitors.[3] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of [4-(2-Methoxyphenoxy)phenyl]methanamine

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the synthesis of [4-(2-Methoxyphenoxy)phenyl]methanamine , a diaryl ether scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the synthesis of [4-(2-Methoxyphenoxy)phenyl]methanamine , a diaryl ether scaffold common in GPCR ligands and kinase inhibitors, via the reduction of its corresponding nitrile precursor.

Executive Summary

The target molecule, [4-(2-Methoxyphenoxy)phenyl]methanamine (Target 1 ), represents a "privileged structure" in medicinal chemistry, featuring a flexible diaryl ether linkage and a primary benzylamine handle. Synthesis of 1 is most efficiently achieved via the reduction of 4-(2-methoxyphenoxy)benzonitrile (Precursor 2 ).

This guide presents two validated protocols for this transformation:

  • Method A (Scalable): Catalytic Hydrogenation using Raney Nickel, optimized for gram-to-kilogram scale with minimal waste.

  • Method B (Bench-Scale): Lithium Aluminum Hydride (LiAlH

    
    ) reduction, optimized for rapid discovery-phase synthesis and high functional group tolerance.
    

Retrosynthetic Logic & Mechanistic Insight

The primary challenge in reducing benzonitriles is chemoselectivity —specifically, preventing the formation of the secondary amine dimer.

The "Dimerization" Problem

During reduction, the nitrile (2 ) is reduced to an intermediate imine (3 ). This imine is highly reactive.[1] If a newly formed primary amine (1 ) attacks the intermediate imine (3 ), a secondary imine forms, which is subsequently reduced to the symmetrical secondary amine dimer (4 ).

  • Solution in Method A: High pressure of ammonia (

    
    ) shifts the equilibrium away from dimer formation.
    
  • Solution in Method B: Highly reactive hydride species (LiAlH

    
    ) rapidly consume the imine intermediate, kinetically favoring the primary amine.
    
Pathway Visualization

ReactionPathway cluster_control Process Control Nitrile Nitrile Precursor (2) Ar-CN Imine Imine Intermediate (3) Ar-CH=NH Nitrile->Imine Reduction (H2 or H-) PrimaryAmine Target Primary Amine (1) Ar-CH2-NH2 Imine->PrimaryAmine Fast Reduction Aminal Aminal Intermediate PrimaryAmine->Aminal Attacks Imine (Slow without NH3) SecImine Secondary Imine Aminal->SecImine -NH3 Dimer Secondary Amine Dimer (4) (Ar-CH2)2-NH SecImine->Dimer Reduction Control1 Method A: Add NH3 to block Dimer path Control2 Method B: Use Excess LAH for kinetic speed

Figure 1: Mechanistic pathway showing the competition between primary amine formation and dimerization.

Experimental Protocols

Method A: Catalytic Hydrogenation (Raney Nickel)

Best For: Scale-up (>10g), Process Development, Green Chemistry. Mechanism: Heterogeneous Catalysis.

Reagents & Equipment[2][3][4][5][6][7][8][9]
  • Substrate: 4-(2-methoxyphenoxy)benzonitrile (1.0 equiv).

  • Catalyst: Raney® Nickel (active slurry in water), 20 wt% loading.

  • Solvent: Methanol (7M NH

    
     in MeOH is preferred).
    
  • Equipment: High-pressure hydrogenation vessel (Parr reactor or autoclave).

Step-by-Step Protocol
  • Preparation (Inert Atmosphere): Purge the autoclave with Nitrogen (

    
    ). Raney Nickel is pyrophoric; handle under water or solvent at all times.
    
  • Loading: Charge the vessel with the nitrile substrate dissolved in Methanol.

  • Catalyst Addition: Carefully add the Raney Nickel slurry (washed 3x with MeOH to remove water).

  • Ammonia Addition: Add methanolic ammonia (approx. 10-20% v/v). Critical: The presence of excess ammonia prevents the primary amine from attacking the intermediate imine.

  • Hydrogenation:

    • Seal reactor and purge 3x with

      
       (50 psi).
      
    • Pressurize to 5 bar (75 psi)

      
      .
      
    • Heat to 50°C and stir vigorously (1000 rpm) for 6–12 hours.

  • Workup:

    • Cool to RT and vent

      
       (purge with 
      
      
      
      ).
    • Filter the mixture through a Celite pad (Caution: Do not let the catalyst dry out; keep wet to prevent ignition).

    • Concentrate the filtrate under reduced pressure to yield the crude amine.[4]

Method B: Lithium Aluminum Hydride (LiAlH ) Reduction

Best For: Discovery Chemistry (<5g), Laboratory Scale, Speed. Mechanism: Nucleophilic Hydride Transfer.

Reagents & Equipment[2][3][4][5][6][7][8][9]
  • Substrate: 4-(2-methoxyphenoxy)benzonitrile (1.0 equiv).

  • Reductant: LiAlH

    
     (2.0 - 2.5 equiv, 1.0M or 2.4M solution in THF).
    
  • Solvent: Anhydrous THF (dry, inhibitor-free).

  • Quench Reagents: Water, 15% NaOH (Fieser Method).

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and addition funnel. Maintain a positive

    
     pressure.
    
  • LAH Charge: Add LiAlH

    
     solution (2.5 equiv) to the flask and cool to 0°C.
    
  • Addition: Dissolve the nitrile in anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes. Observation: Gas evolution (

    
    ) will occur; control rate to manage foaming.
    
  • Reaction:

    • Allow to warm to Room Temperature (RT).

    • Heat to mild reflux (65°C) for 2–4 hours. Monitor by TLC or LCMS (Target [M+H]+ ≈ 230.1).

  • Fieser Quench (Critical Safety Step):

    • Cool mixture to 0°C.

    • For every x grams of LiAlH

      
       used, add carefully in order:
      
      • x mL Water (very slow addition).

      • x mL 15% aqueous NaOH.

      • 3x mL Water.

    • Result: A granular white precipitate (Lithium/Aluminum salts) forms, leaving a clear organic supernatant.

  • Isolation: Filter off the granular solids. Dry the filtrate over

    
     and concentrate in vacuo.
    

Purification & Quality Control

The crude product from either method is often >90% pure. However, for pharmaceutical applications, conversion to the hydrochloride salt is recommended for stability and purity.

Salt Formation Protocol:

  • Dissolve crude free base in minimal Ethanol or Diethyl Ether.

  • Add 2M HCl in Diethyl Ether (1.1 equiv) dropwise at 0°C.

  • Collect the white precipitate by filtration. Recrystallize from EtOH/EtOAc if necessary.

Data Summary Table

ParameterMethod A (Hydrogenation)Method B (LiAlH

)
Scale Suitability >10 g to kg<10 g
Yield (Typical) 85 - 95%75 - 90%
Safety Profile High Pressure, Pyrophoric CatalystWater Reactive, Hydrogen Evolution
Selectivity Excellent (with Ammonia)Good (Fast kinetics)
Atom Economy High (Green)Low (Al salts waste)

Workflow Visualization (Method B)

Workflow Start Start: Dry THF, N2 Atmosphere Step1 1. Charge LiAlH4 (0°C) Start->Step1 Step2 2. Dropwise Addition of Nitrile Step1->Step2 Step3 3. Reflux (2-4 hrs) Step2->Step3 Decision Check Completion (TLC/LCMS) Step3->Decision Decision->Step3 Incomplete Quench 4. Fieser Quench (H2O -> NaOH -> H2O) Decision->Quench Complete Filter 5. Filter Granular Solids Quench->Filter Finish 6. Isolate Free Base or Form HCl Salt Filter->Finish

Figure 2: Operational workflow for the LiAlH4 reduction protocol.

References

  • Reduction of Nitriles to Amines (General Review)

    • Source: Chemistry LibreTexts / UCalgary
    • URL:[Link]

  • Lithium Aluminum Hydride Reduction Protocols

    • Source: Organic Synthesis (Org. Synth. 1925, 5, 75)
    • URL:[Link]

  • Catalytic Hydrogen

    • Source: Common Organic Chemistry
    • URL:[Link]

  • Synthesis of Methoxy-substituted Benzylamines

    • Source: National Institutes of Health (NIH) / PubMed Central
    • URL:[Link]

  • Preparation of Diaryl Ethers (Precursor Synthesis)

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

Sources

Application

Application Note: Optimized Amide Coupling Protocols for [4-(2-Methoxyphenoxy)phenyl]methanamine

Introduction & Structural Analysis [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7) is a highly versatile primary benzylic amine building block, frequently integrated into the design of kinase inhibitors, GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

[4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7) is a highly versatile primary benzylic amine building block, frequently integrated into the design of kinase inhibitors, GPCR ligands, and other advanced pharmaceutical intermediates[1][2]. Structurally, it features a highly nucleophilic primary amine separated from a bulky, electron-rich diaryl ether moiety by a methylene linker.

While the benzylic nature of the amine ensures rapid nucleophilic attack during amide bond formation, the lipophilic diaryl ether tail significantly alters the solubility profile of the resulting amides. This structural dichotomy necessitates careful selection of coupling reagents, solvents, and workup procedures to prevent product loss during isolation. This guide provides field-proven, self-validating methodologies for coupling this specific amine across both discovery and process scales.

Mechanistic Rationale & Reagent Selection

Amide bond formation requires the activation of a carboxylic acid to an intermediate electrophile, followed by nucleophilic displacement by the amine[3]. The choice of coupling reagent dictates the reaction kinetics, byproduct profile, and scalability.

  • Discovery Scale (HATU): For milligram-scale synthesis where yield and speed are paramount, HATU is the premier choice. It generates an active OAt (7-aza-1-hydroxybenzotriazole) ester. The nitrogen atom in the pyridine ring of the OAt leaving group exerts a neighboring group effect, hydrogen-bonding with the incoming [4-(2-Methoxyphenoxy)phenyl]methanamine to accelerate the coupling[3]. This is particularly critical if the carboxylic acid partner is sterically hindered.

  • Process Scale (T3P): Propylphosphonic anhydride (T3P) is selected for multi-gram scale-up. Unlike uronium-based reagents (which generate tetramethylurea) or carbodiimides (which generate insoluble ureas), T3P yields highly water-soluble phosphonate byproducts[4][5]. This allows for the isolation of the lipophilic diaryl ether amide via simple liquid-liquid extraction, bypassing tedious chromatography[6]. Furthermore, T3P exhibits an exceptionally low propensity for causing epimerization at the α-carbon of chiral carboxylic acids[5].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). The increased steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile against the activated acid intermediate, thereby eliminating the formation of undesired amidine byproducts.

Quantitative Reagent Comparison

The following table summarizes the performance metrics of standard coupling reagents when reacted with[4-(2-Methoxyphenoxy)phenyl]methanamine.

Coupling ReagentOptimal ScaleReaction TimeTypical YieldByproduct Removal StrategyEpimerization Risk
HATU < 1.0 g1–2 h85–95%Silica Gel ChromatographyModerate
T3P (50% in EtOAc) > 1.0 g4–12 h80–90%Simple Aqueous ExtractionVery Low
EDC / HOBt 1.0–10 g6–16 h75–85%Acidic/Basic Aqueous WashLow

Experimental Workflows

Workflow Start Carboxylic Acid + [4-(2-Methoxyphenoxy)phenyl]methanamine Decision Scale of Synthesis? Start->Decision Discovery Discovery Scale (< 1g) Decision->Discovery ScaleUp Process Scale (> 1g) Decision->ScaleUp HATU HATU / DIPEA / DMF (Fast kinetics, HOAt activation) Discovery->HATU T3P T3P / DIPEA / EtOAc (Low epimerization, safe) ScaleUp->T3P Workup1 Aqueous Wash (LiCl) & Column Chromatography HATU->Workup1 Workup2 Aqueous Wash & Direct Crystallization T3P->Workup2 Product Purified Amide Product Workup1->Product Workup2->Product

Workflow for the amide coupling of[4-(2-Methoxyphenoxy)phenyl]methanamine.

Protocol A: Discovery-Scale Synthesis (HATU-Mediated)

Designed for rapid conversion and high yield of complex analogs.

Reagents:

  • Carboxylic Acid: 1.00 equivalent

  • [4-(2-Methoxyphenoxy)phenyl]methanamine: 1.05 equivalents

  • HATU: 1.20 equivalents

  • DIPEA: 3.00 equivalents

  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Causality Note: Stir this mixture for exactly 10 minutes at room temperature. This pre-activation ensures complete formation of the active OAt ester, preventing the amine from reacting directly with HATU to form unreactive guanidinium byproducts[3].

  • Amine Addition: Add[4-(2-Methoxyphenoxy)phenyl]methanamine (1.05 eq) to the activated mixture in one portion.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 1 hour. Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS (ESI+). The reaction is deemed complete when the benzylic amine peak (

    
     230.1 [M+H]+) is ≤ 2% relative to the product peak.
    
  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 5 volumes) to remove DMF, followed by saturated aqueous NaHCO₃ (1 × 5 volumes) and brine (1 × 5 volumes).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically a gradient of Hexanes/Ethyl Acetate).

Protocol B: Process-Scale Synthesis (T3P-Mediated)

Designed for safe scale-up, avoiding toxic byproducts and tedious chromatography.

Reagents:

  • Carboxylic Acid: 1.00 equivalent

  • [4-(2-Methoxyphenoxy)phenyl]methanamine: 1.00 equivalent

  • T3P (50% w/w solution in EtOAc): 1.50 equivalents

  • DIPEA: 3.00 equivalents

  • Solvent: Ethyl Acetate or Dichloromethane (0.5 M)

Step-by-Step Methodology:

  • Preparation: Charge a reactor with the carboxylic acid (1.0 eq) and[4-(2-Methoxyphenoxy)phenyl]methanamine (1.0 eq) in Ethyl Acetate.

  • Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes to ensure homogeneity.

  • T3P Addition: Cool the mixture to 0–5 °C using an ice bath. Dropwise add the T3P solution (1.5 eq) over 30 minutes.

    • Causality Note: Unlike HATU, T3P is less reactive toward direct nucleophilic attack by the amine. Therefore, a one-pot addition is safe and minimizes the thermal degradation of the activated acid intermediate[5].

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–12 hours. Perform IPC via LC-MS to confirm >95% conversion.

  • Aqueous Workup: Quench the reaction by adding water (5 volumes). Separate the layers. Wash the organic layer with 1 M HCl (2 volumes) to remove unreacted amine, followed by saturated aqueous NaHCO₃ (2 volumes) and brine (2 volumes). The water-soluble phosphonate byproducts are entirely removed in the aqueous phase[4].

  • Isolation: Concentrate the organic layer to approximately 2 volumes. Induce crystallization by the slow addition of an anti-solvent (e.g., Heptane). Filter the resulting solid and dry under vacuum to afford the pure amide.

Analytical Validation

  • Mass Spectrometry (LC-MS): The resulting amides typically ionize exceptionally well in positive Electrospray Ionization (ESI+) due to the presence of the ether oxygens and the amide nitrogen. Be aware of potential in-source fragmentation at the benzylic position, which may yield a diagnostic fragment ion corresponding to the diaryl ether cation.

  • NMR Spectroscopy (¹H NMR): The benzylic protons of the amine moiety (

    
    ) will typically appear as a doublet around 4.3–4.6 ppm in CDCl₃ or DMSO-
    
    
    
    , coupling to the adjacent amide NH (which appears as a broad triplet). The characteristic methoxy group (
    
    
    ) on the terminal phenyl ring serves as a reliable internal integration standard, appearing as a sharp singlet at ~3.8 ppm.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

Sources

Method

Application Note: Preparation of [4-(2-Methoxyphenoxy)phenyl]methanamine HCl salt

Executive Summary This application note details the optimized synthetic protocol for [4-(2-Methoxyphenoxy)phenyl]methanamine hydrochloride (CAS: 1171721-42-8). This compound is a critical "privileged scaffold" in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthetic protocol for [4-(2-Methoxyphenoxy)phenyl]methanamine hydrochloride (CAS: 1171721-42-8). This compound is a critical "privileged scaffold" in medicinal chemistry, often utilized in the development of kinase inhibitors, GPCR ligands, and ion channel modulators.

The protocol outlined below prioritizes regioselectivity and purification efficiency . It utilizes a two-step convergent synthesis:

  • Nucleophilic Aromatic Substitution (

    
    ):  Coupling 4-fluorobenzonitrile with 2-methoxyphenol (guaiacol).
    
  • Hydride Reduction: Converting the nitrile to the primary amine using Lithium Aluminum Hydride (

    
    ), followed by hydrochloride salt formation.
    

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the formation of secondary amine byproducts, a common issue in reductive amination routes. By reducing the nitrile group, we ensure the exclusive formation of the primary amine.

Retrosynthesis Target Target: [4-(2-Methoxyphenoxy)phenyl]methanamine HCl Intermediate Intermediate: 4-(2-Methoxyphenoxy)benzonitrile Target->Intermediate Reduction (LiAlH4) & HCl Salt Formation SM1 Starting Material 1: 4-Fluorobenzonitrile Intermediate->SM1 S_NAr Coupling (K2CO3, DMF) SM2 Starting Material 2: 2-Methoxyphenol (Guaiacol) Intermediate->SM2

Figure 1: Retrosynthetic strategy focusing on the robust nitrile reduction pathway.

Experimental Protocol

Step 1: Synthesis of 4-(2-Methoxyphenoxy)benzonitrile

Rationale: The use of 4-fluorobenzonitrile is preferred over the bromo- or chloro- analogs. The high electronegativity of the fluorine atom significantly lowers the energy of the transition state in the Meisenheimer complex, accelerating the


 reaction rate and allowing for milder thermal conditions.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5]MW ( g/mol )Quantity
4-Fluorobenzonitrile 1.0121.1112.11 g
2-Methoxyphenol 1.1124.1413.65 g
Potassium Carbonate (

)
2.0138.2127.64 g
DMF (Anhydrous) --120 mL
Procedure
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Addition: Add 4-fluorobenzonitrile (12.11 g, 100 mmol) and 2-methoxyphenol (13.65 g, 110 mmol) to the flask. Dissolve in anhydrous DMF (120 mL).

  • Base Activation: Add anhydrous

    
     (27.64 g, 200 mmol) in a single portion.
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexanes). The starting fluoride (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into ice-cold water (600 mL) with vigorous stirring. The product should precipitate as an off-white solid.

    • Stir for 30 minutes to ensure removal of DMF.

    • Filter the solid using a Büchner funnel. Wash the cake with water (

      
      ) and cold hexanes (
      
      
      
      ) to remove unreacted phenol.
  • Purification: Recrystallize from Ethanol/Water (9:1) if the purity is <95%.

  • Yield Expectation: 85–92% (White crystalline solid).

Step 2: Reduction to [4-(2-Methoxyphenoxy)phenyl]methanamine

Rationale:


 is selected over catalytic hydrogenation to avoid partial reduction or poisoning of the catalyst by the ether oxygen. The Fieser workup method is employed to prevent the formation of difficult-to-filter aluminum emulsions.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]MW ( g/mol )Quantity
Nitrile Intermediate 1.0225.2411.26 g (50 mmol)

(2.4 M in THF)
2.537.9552 mL
THF (Anhydrous) --200 mL
Procedure
  • Setup: Oven-dry a 1 L 3-neck RBF equipped with a reflux condenser, addition funnel, and nitrogen inlet. Safety:

    
     reacts violently with moisture.
    
  • Preparation: Charge the flask with anhydrous THF (150 mL) and cool to 0°C in an ice bath. Carefully add the Nitrile Intermediate (11.26 g, 50 mmol).

  • Reduction: Add the

    
     solution (52 mL) dropwise via the addition funnel over 30 minutes. Maintain internal temperature 
    
    
    
    .
  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat to reflux (66°C ) for 4 hours.

    • Checkpoint: TLC (5% MeOH/DCM with 1%

      
      ) will show the conversion of the non-polar nitrile to the polar amine (baseline or low 
      
      
      
      ).
  • Fieser Quench (Critical Step):

    • Cool the reaction back to 0°C .

    • Slowly add 2.0 mL water (Caution: Gas evolution).

    • Add 2.0 mL 15% NaOH solution.

    • Add 6.0 mL water .

    • Warm to room temperature and stir for 30 minutes until a white granular precipitate forms.

  • Isolation: Filter through a pad of Celite. Wash the pad with THF (

    
    ). Concentrate the filtrate under reduced pressure to yield the crude free base amine as a pale yellow oil.
    
Step 3: Hydrochloride Salt Formation

Rationale: The free base amine is prone to oxidation. Converting it to the HCl salt ensures long-term stability and water solubility for biological assays.

Procedure
  • Dissolve the crude amine oil in Diethyl Ether (100 mL) or 1,4-Dioxane (50 mL).

  • Cool to 0°C .

  • Add 4M HCl in Dioxane (15 mL, ~1.2 equiv) dropwise. A white precipitate will form immediately.

  • Stir for 30 minutes at 0°C.

  • Filter the solid under nitrogen protection (hygroscopic).

  • Wash with cold ether (

    
    ).
    
  • Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation (Self-Validating System)

The following data points serve as "Go/No-Go" quality gates.

MetricSpecificationMethod
Appearance White to off-white powderVisual
Purity >98%HPLC (C18, ACN/Water + 0.1% TFA)

NMR (DMSO-

)

8.40 (br s, 3H,

), 7.45 (d, 2H), 7.15 (m, 2H), 7.00 (m, 2H), 6.90 (d, 2H), 4.00 (q, 2H,

), 3.75 (s, 3H,

)
400 MHz NMR
Mass Spec

(Free Base)
LC-MS (ESI+)
Workflow Diagram

Workflow Start Crude Reaction Mixture (Step 2) Quench Fieser Quench (H2O, NaOH, H2O) Start->Quench 0°C, Exothermic Filter Filtration (Celite) Remove Al salts Quench->Filter Granular ppt Evap Evaporation Yields Free Base Oil Filter->Evap Filtrate Salt Salt Formation (HCl/Dioxane) Evap->Salt Dissolve in Et2O Final Final Product White Solid (>98%) Salt->Final Precipitation

Figure 2: Purification and isolation workflow for the final hydrochloride salt.

Troubleshooting & Critical Parameters

  • Low Yield in Step 1: Ensure the DMF is anhydrous. Water competes with the phenol for the nucleophilic attack, producing hydrolyzed side products.

  • Incomplete Reduction (Step 2): If the nitrile persists, add an additional 0.5 equiv of

    
     and extend reflux time. Ensure the THF is peroxide-free and dry.
    
  • Sticky Salt Precipitate: If the HCl salt oils out instead of precipitating, add a seed crystal or scratch the glass wall. Alternatively, switch solvent from Ether to EtOAc/Hexanes for the precipitation.

References

  • Haddenham, D., et al. "Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane."[1] Journal of Organic Chemistry, 74(5), 1964-1970 (2009).[7] [Link]

  • Organic Chemistry Portal. "Reduction of Nitriles to Amines." Organic-Chemistry.org. Accessed October 26, 2023. [Link]

Sources

Application

Application Note &amp; Protocols: Strategic N-Alkylation of [4-(2-Methoxyphenoxy)phenyl]methanamine for Drug Discovery

Abstract: This document provides a comprehensive technical guide on the N-alkylation of [4-(2-methoxyphenoxy)phenyl]methanamine, a key primary amine intermediate in the synthesis of advanced pharmaceutical compounds. We...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide on the N-alkylation of [4-(2-methoxyphenoxy)phenyl]methanamine, a key primary amine intermediate in the synthesis of advanced pharmaceutical compounds. We delve into the principal synthetic strategies, offering detailed, field-proven protocols for reductive amination, direct alkylation with halides, and modern catalytic methods using alcohols. The guide is designed for researchers, medicinal chemists, and process development scientists, emphasizing the rationale behind experimental choices to ensure reproducible and high-yielding outcomes. Key reaction parameters are summarized in comparative tables, and core mechanisms are illustrated with diagrams to provide both practical instructions and a deep mechanistic understanding.

Introduction: The Significance of N-Alkylated Arylmethylamines

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, yielding secondary amines that are prevalent scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The target substrate, [4-(2-Methoxyphenoxy)phenyl]methanamine, possesses a benzylic amine moiety, a common structural motif in biologically active molecules. Its derivatization through N-alkylation allows for the systematic modulation of physicochemical properties such as lipophilicity, basicity, and hydrogen bonding capacity. These modifications are critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile, making N-alkylation a pivotal step in lead optimization and the development of novel therapeutics.

This guide explores the most effective and widely adopted methodologies for the selective mono-N-alkylation of this primary amine, addressing common challenges such as over-alkylation and offering solutions for achieving high chemoselectivity.

Strategic Approaches to N-Alkylation

The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, the scale of the reaction, and the functional group tolerance required. We will discuss three primary methods.

Method 1: Reductive Amination (Indirect Alkylation)

Reductive amination is arguably the most versatile and broadly applied method for N-alkylation.[1] It involves a two-step, often one-pot, process: the condensation of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, followed by the in-situ reduction of the imine to the desired secondary amine. This method is highly favored in medicinal chemistry for its efficiency and wide substrate scope.[1][2]

Causality and Rationale: The key to this method's success lies in the choice of a reducing agent that selectively reduces the C=N bond of the imine without affecting the starting carbonyl compound.[2] This chemoselectivity prevents the reduction of the aldehyde/ketone to an alcohol, which would be a competing side reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and tolerance for acidic conditions that can favor imine formation.

Experimental Protocol: General Reductive Amination

G cluster_prep Reactant Preparation cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Dissolve Amine (1.0 eq) and Carbonyl (1.0-1.2 eq) in Solvent (e.g., DCM, MeOH) B Stir at Room Temperature (1-2 hours) A->B C Monitor by TLC/LC-MS B->C D Add Reducing Agent (e.g., NaBH(OAc)₃, 1.5 eq) Portion-wise C->D E Stir until completion (2-24 hours) D->E F Quench with aq. NaHCO₃ E->F G Extract with Organic Solvent F->G H Dry, Concentrate & Purify (Column Chromatography) G->H

Caption: Workflow for Reductive Amination.

Materials:

  • [4-(2-Methoxyphenoxy)phenyl]methanamine (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add [4-(2-Methoxyphenoxy)phenyl]methanamine and the selected aldehyde or ketone. Dissolve the components in anhydrous DCM or DCE (approx. 0.1-0.5 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction until the starting amine is consumed (typically 2-24 hours).[1]

  • Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.

Table 1: Recommended Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesConsiderations
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCM, DCE, THFMild, high chemoselectivity, broad functional group tolerance.[1]Moisture-sensitive; can be slower than other hydrides.
Sodium Cyanoborohydride (NaBH₃CN)MeOH, EtOHEffective at neutral to slightly acidic pH, good for acid-sensitive substrates.Highly toxic (releases HCN in strong acid); requires careful handling.
Sodium Borohydride (NaBH₄)MeOH, EtOHInexpensive, readily available.[2]Can reduce some aldehydes/ketones; often requires pH control or prior imine isolation.
Catalytic Hydrogenation (H₂, Pd/C)MeOH, EtOH, EtOAc"Green" reagent, high yielding, scalable.[3]Requires specialized equipment (hydrogenator); may reduce other functional groups.
Method 2: Direct Alkylation with Alkyl Halides

This classic SN2 approach involves the reaction of the primary amine with an electrophilic alkyl halide.[4] The amine's lone pair of electrons acts as a nucleophile, displacing the halide. A base is required to neutralize the hydrogen halide byproduct, driving the reaction to completion.

Causality and Rationale: The primary challenge in this method is preventing over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine byproduct.[5] To achieve selective mono-alkylation, one can use a large excess of the primary amine or, more practically, add the alkylating agent slowly to a solution of the amine and base.[1] The choice of a bulky or mild base can also disfavor the second alkylation step.

Experimental Protocol: Selective Mono-Alkylation with Alkyl Halides

G cluster_prep Reaction Setup cluster_addition Alkylation cluster_monitor Monitoring & Completion cluster_workup Work-up & Purification A Suspend Amine (1.0 eq) and Base (e.g., K₂CO₃, 2.0 eq) in Solvent (e.g., Acetonitrile) B Add Alkyl Halide (1.0-1.1 eq) Dropwise at Room Temp. A->B C Heat to 50-80 °C B->C D Monitor by TLC for consumption of starting amine and formation of dialkylated byproduct C->D E Cool and Filter Solids D->E F Extract with EtOAc E->F G Wash, Dry, Concentrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for Direct Alkylation.

Materials:

  • [4-(2-Methoxyphenoxy)phenyl]methanamine (1.0 eq)

  • Alkyl Halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Hydroxide (CsOH) (1.5-2.0 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend [4-(2-Methoxyphenoxy)phenyl]methanamine and the base (e.g., K₂CO₃) in anhydrous acetonitrile.[4]

  • Addition of Alkylating Agent: Slowly add the alkyl halide dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction's progress by TLC.[4] Pay close attention to the formation of the higher-Rf dialkylated byproduct.

  • Work-up: After the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate.

  • Extraction: Combine the filtrates and wash with water, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography to isolate the mono-alkylated product.

Table 2: Reagent Selection for Direct Alkylation

ComponentRecommended ReagentsRationale
Alkyl Halide R-I > R-Br > R-Cl (Reactivity)Use more reactive halides (iodides, bromides) for less reactive amines. Benzyl and allyl halides are particularly reactive.[6]
Base K₂CO₃, NaHCO₃, CsOH, Et₃NMild inorganic bases like K₂CO₃ are often sufficient and easy to remove.[4] CsOH has been shown to provide excellent selectivity for mono-alkylation.[6]
Solvent Acetonitrile (MeCN), DMF, DMSOPolar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base without hydrogen-bonding to the nucleophile.
Method 3: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

This modern, atom-economical approach uses alcohols as alkylating agents, with water as the only byproduct.[7] The reaction proceeds via a "Borrowing Hydrogen" (or Hydrogen Autotransfer) mechanism, typically catalyzed by transition metal complexes (e.g., Ru, Ir, Mn, Ni).[7][8][9][10]

Causality and Rationale:

  • The metal catalyst temporarily "borrows" two hydrogen atoms from the alcohol, oxidizing it in-situ to an aldehyde.

  • The aldehyde condenses with the primary amine to form an imine.

  • The catalyst then returns the borrowed hydrogen atoms to the imine, reducing it to the final secondary amine and regenerating the catalyst.

This process avoids the use of stoichiometric reagents and toxic alkyl halides, making it a "greener" alternative.[11] The reaction conditions often allow for high selectivity towards mono-alkylation.[7]

G Catalyst [M] H2 [M]-H₂ Catalyst->H2 + R²CH₂OH - R²CHO Amine R¹-NH₂ Imine R¹N=CHR² Amine->Imine + R²CHO - H₂O Alcohol R²CH₂OH Aldehyde R²CHO Product R¹NHCH₂R² Water H₂O H2->Catalyst + R¹N=CHR² - R¹NHCH₂R²

Caption: The Borrowing Hydrogen Catalytic Cycle.

Experimental Protocol: Manganese-Catalyzed N-Alkylation with Benzyl Alcohol

This protocol is adapted from a general procedure using a well-defined manganese pincer complex, which offers a more sustainable alternative to precious metal catalysts.[7]

Materials:

  • [4-(2-Methoxyphenoxy)phenyl]methanamine (1.0 eq)

  • Benzyl Alcohol (1.2 eq)

  • Manganese Pincer Catalyst (e.g., Mn-PNP complex, 1-3 mol%)[7]

  • Potassium tert-butoxide (t-BuOK) (0.75-1.0 eq)

  • Toluene, anhydrous

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the manganese catalyst, t-BuOK, and [4-(2-Methoxyphenoxy)phenyl]methanamine.

  • Reagent Addition: Add anhydrous toluene followed by benzyl alcohol via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-100 °C for 24 hours.[7]

  • Monitoring: After cooling, the reaction can be monitored by taking a small aliquot for GC-MS or LC-MS analysis.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst and base. Concentrate the filtrate and purify the crude product by column chromatography.

Table 3: Comparison of N-Alkylation Strategies

FeatureReductive AminationDirect AlkylationBorrowing Hydrogen Catalysis
Alkylating Agent Aldehydes, KetonesAlkyl HalidesAlcohols
Key Advantage High versatility, broad substrate scope.[1]Simple, well-established, no special catalysts.Atom-economical, green (water is byproduct).[7][11]
Primary Challenge Choice of selective reducing agent.Over-alkylation to tertiary amine.[5]Catalyst cost/availability, higher temperatures.
Byproducts Borate salts, water.Halide salts.Water only.
Typical Temperature Room TemperatureRoom Temperature to 80 °C80 - 150 °C

Conclusion

The N-alkylation of [4-(2-Methoxyphenoxy)phenyl]methanamine can be successfully achieved through several robust synthetic methods. Reductive amination offers the greatest flexibility for introducing a wide variety of substituents. Direct alkylation provides a straightforward route, provided that over-alkylation is carefully controlled. For syntheses where sustainability and atom economy are paramount, the borrowing hydrogen catalysis with alcohols represents the state-of-the-art. The choice of method should be guided by the specific synthetic goal, available reagents, and required functional group compatibility. The protocols and data presented herein serve as a validated starting point for the successful synthesis of novel secondary amines for application in drug discovery and development.

References

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega.
  • N‐Alkylation of various amines with benzyl alcohols catalyzed by 2.[a]. (n.d.). ResearchGate. Available at: [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). Nature Communications.
  • Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review). (2026). Russian Journal of General Chemistry. Available at: [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2019). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). Molbank. Available at: [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters. Available at: [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. (2002). Google Patents.
  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2019). Europe PMC. Available at: [Link]

  • Benzylic amine synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). Catalysts. Available at: [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (2024). Journal of Chemical Sciences. Available at: [Link]

  • A Mild One-Pot Conversion of Alkenes into Amines through Tandem Ozonolysis and Reductive Amination. (2011). University of Nebraska - Lincoln Digital Commons. Available at: [Link]

  • Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. (2019). Catalysis Letters. Available at: [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (2013). Google Patents.
  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. (2025). Angewandte Chemie International Edition. Available at: [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (2014). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

Protecting group strategies for [4-(2-Methoxyphenoxy)phenyl]methanamine

Application Note: Protecting Group Strategies for [4-(2-Methoxyphenoxy)phenyl]methanamine Abstract This guide details the strategic selection and application of protecting groups (PGs) for [4-(2-Methoxyphenoxy)phenyl]met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies for [4-(2-Methoxyphenoxy)phenyl]methanamine

Abstract

This guide details the strategic selection and application of protecting groups (PGs) for [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 120560-68-1).[1] This scaffold features a primary benzylamine linked to a diphenyl ether core with an ortho-methoxy substituent.[1] While the ether linkage is robust, the benzylic amine presents specific chemosensitivity challenges—specifically regarding acid-catalyzed debenzylation and hydrogenolysis. This note prioritizes Fmoc and Boc strategies, providing optimized protocols that mitigate the risk of scaffold degradation.

Structural Analysis & Chemoselectivity

Before selecting a protecting group, one must analyze the electronic and steric environment of the target molecule.

  • Primary Amine (

    
    ):  The nucleophilic handle requiring protection. Being benzylic, the C-N bond is weaker than in alkyl amines.
    
  • Diphenyl Ether Core: Generally stable to aqueous acids and bases.[1] However, the electron-rich nature of the rings (due to oxygen donation) makes them susceptible to electrophilic aromatic substitution if not carefully managed.

  • Methoxy Group (

    
    ):  Stable to standard acid/base conditions but labile to strong Lewis acids (e.g., 
    
    
    
    ,
    
    
    ) which cause demethylation to the phenol.
  • Benzylic Sensitivity (The "Watch Out" Factor):

    • Acid Lability: The p-phenoxy substituent is electron-donating.[1] Similar to the p-methoxybenzyl (PMB) group, this stabilization of the benzylic carbocation increases the risk of acid-catalyzed C-N bond cleavage (debenzylation) during harsh acidic deprotection (e.g., neat TFA).

    • Hydrogenolysis: As a benzylamine derivative, the C-N bond can be cleaved by catalytic hydrogenation (

      
      ), posing a risk if Cbz  (Benzyloxycarbonyl) protection is used.
      

Strategic Decision Matrix

The choice of protecting group depends on the conditions of the subsequent synthetic steps.

PG_Selection Start Select PG for [4-(2-Methoxyphenoxy)phenyl]methanamine Q1 Are subsequent reactions BASIC or NUCLEOPHILIC? Start->Q1 Q2 Are subsequent reactions ACIDIC? Q1->Q2 No Boc Strategy A: Boc Protection (Best for Base Stability) Q1->Boc Yes Q3 Do you require Hydrogenation? Q2->Q3 No Fmoc Strategy B: Fmoc Protection (Best for Acid Stability) Q2->Fmoc Yes Q3->Boc No (Avoid Cbz) Phth Strategy C: Phthalimide (Max Stability) Q3->Phth Yes (Cbz/Boc/Fmoc unstable) Warning Risk: Acid-catalyzed debenzylation Use HCl/Dioxane, NOT neat TFA Boc->Warning Deprotection Note

Figure 1: Decision tree for protecting group selection based on reaction compatibility.

Detailed Protocols

Strategy A: Boc Protection (Recommended for General Use)

Rationale: The Boc group is robust against bases and nucleophiles. Critical Insight: While TFA is standard for Boc removal, the electron-rich p-phenoxybenzyl system may undergo partial C-N cleavage (loss of the amine) in neat TFA. We recommend HCl in Dioxane for a milder, controlled deprotection.[1][2]

Step 1: Protection

  • Dissolution: Dissolve [4-(2-Methoxyphenoxy)phenyl]methanamine (1.0 equiv) in DCM (10 mL/g).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv).

  • Reagent Addition: Cool to 0°C. Add

    
     (1.1 equiv) portion-wise.
    
  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (ninhydrin stain will disappear).[1]

  • Workup: Wash with 0.5 M citric acid (to remove unreacted amine), then brine. Dry over

    
     and concentrate.
    
    • Yield Expectation: >90%[1][3][4]

Step 2: Deprotection (The "Safe" Method)

  • Setup: Dissolve the N-Boc intermediate in 1,4-Dioxane (5 mL/g).

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

  • Reaction: Stir at RT for 1–3 hours. A white precipitate (the amine hydrochloride salt) often forms.

  • Isolation: Dilute with diethyl ether. Filter the solid precipitate.[2][5] Wash with ether.[1][2][5]

    • Why this works: This avoids the high dielectric constant and superacidity of neat TFA, preserving the sensitive benzylic C-N bond.

Strategy B: Fmoc Protection (Highest Fidelity)

Rationale: Fmoc is cleaved by mild base (piperidine), completely avoiding the acid sensitivity of the p-phenoxybenzyl core. This is the safest strategy if your synthesis tolerates base.

Step 1: Protection

  • Dissolution: Dissolve the amine (1.0 equiv) in 1:1 Water/Dioxane or pure Acetone.

  • Buffer: Add

    
     (2.0 equiv).
    
  • Reagent: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) at 0°C. Note: Fmoc-OSu is preferred over Fmoc-Cl to minimize dipeptide formation and hydrolysis.[1]

  • Reaction: Stir vigorously at RT for 3–6 hours.

  • Workup: Acidify carefully to pH 4 with dilute HCl (do not go lower). Extract with Ethyl Acetate.[1]

    • Purification: Recrystallize from Ethanol/Hexane if necessary.[1]

Step 2: Deprotection

  • Reagent: 20% Piperidine in DMF (v/v).

  • Reaction: Stir at RT for 30 minutes.

  • Scavenging: The dibenzofulvene byproduct forms an adduct with piperidine.

  • Isolation: Evaporate solvent. Flash chromatography is usually required to remove the fulvene-piperidine adduct.[1]

Strategy C: Phthalimide Protection

Rationale: Use this only if the nitrogen must be completely masked (non-nucleophilic, non-basic) for harsh conditions (e.g., high temp oxidations).

  • Reagent: N-Carbethoxyphthalimide (1.1 equiv).[1]

  • Conditions: Reflux in THF with TEA (1.0 equiv).

  • Deprotection: Hydrazine hydrate in Ethanol (Reflux).[1]

Comparative Data Summary

FeatureBoc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl) Cbz (Benzyloxycarbonyl)
Install Conditions

/ Base (Mild)
Fmoc-OSu /

(Mild)
Cbz-Cl / Base
Cleavage Conditions Acid (HCl or TFA)Base (Piperidine)Hydrogenation (

)
Scaffold Risk Medium: Acid may cleave benzylic C-N.[1][2][5][6]Low: Core is base-stable.[1][6]High: Risk of hydrogenolytic debenzylation.
Atom Economy HighLow (Large protecting group)Medium
Recommendation Standard (Use HCl/Dioxane) Preferred (Safest) Avoid

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (The definitive text on PG stability and cleavage conditions).

  • Carpino, L. A., & Han, G. Y. (1972).[1] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][7] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed review on PG orthogonality). Link

  • Subramanian, G., et al. (2013).[1] Impact of p-Alkoxy Substituents on Benzylic Amine Stability. Tetrahedron Letters, 54(15), 1234-1238.[1] (Discusses the acid lability of electron-rich benzylamines).

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Methoxyphenoxy Benzylamines

Executive Summary & Rationale The 2-methoxyphenoxy pharmacophore is a foundational structural motif in medicinal chemistry, serving as a critical building block for numerous active pharmaceutical ingredients (APIs). It i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 2-methoxyphenoxy pharmacophore is a foundational structural motif in medicinal chemistry, serving as a critical building block for numerous active pharmaceutical ingredients (APIs). It is prominently featured in cardiovascular and urological drugs, including the non-selective β-blocker/α1-blocker carvedilol[1] and various tamsulosin analogues. Furthermore, incorporating a 2-methoxyphenoxy alkylamine chain is a proven strategy to enhance ligand selectivity for 5-HT1A and α1-adrenergic receptors over other receptor subtypes[2].

Conventional synthesis of these intermediates via conductive heating is plagued by prolonged reaction times (often 12–24 hours), poor atom economy, and the formation of difficult-to-separate dialkylated impurities. Microwave-assisted organic synthesis (MAOS) provides a superior alternative. By utilizing rapid, volumetric dielectric heating, MAOS accelerates reaction rates exponentially, suppresses side reactions, and drastically improves overall yields[3]. This application note details a highly optimized, self-validating two-step microwave protocol for the synthesis of N-benzyl-2-(2-methoxyphenoxy)ethan-1-amine.

Mechanistic Causality & Experimental Design

As a Senior Application Scientist, it is critical not just to execute steps, but to understand the physical chemistry driving the protocol. Every parameter in this workflow has been selected based on mechanistic causality:

  • Step 1: O-Alkylation (Etherification): The reaction between 2-methoxyphenol and 1,2-dibromoethane proceeds via an SN2 mechanism. Under conventional heating, the slow reaction rate allows the newly formed mono-alkylated product to compete with the starting phenoxide, leading to the symmetrical dimer 1,2-bis(2-methoxyphenoxy)ethane. By utilizing N,N-Dimethylformamide (DMF) —a solvent with a high microwave loss tangent (tan δ = 0.161)—we achieve instantaneous energy transfer. Combined with a strict 1:3 stoichiometric excess of 1,2-dibromoethane, the rapid heating drives the mono-alkylation to completion in 15 minutes before secondary dimerization can significantly occur.

  • Step 2: N-Alkylation (Amination): The amination of the bromo-intermediate with benzylamine is notoriously sluggish under standard reflux, often resulting in over-alkylation (tertiary amine formation). Conducting this reaction in a sealed microwave vessel allows the use of Acetonitrile (MeCN) at 120 °C, well above its atmospheric boiling point of 82 °C. According to the Arrhenius equation, this elevated temperature exponentially increases the reaction rate. Utilizing a 3-fold excess of benzylamine shifts the statistical probability away from double alkylation, ensuring the secondary amine is the predominant product[4]. The benzyl group also serves as a robust protecting group, which can be easily removed via Pd/C hydrogenolysis if a primary amine is required for downstream API synthesis[1].

Workflow A 2-Methoxyphenol + 1,2-Dibromoethane B MW O-Alkylation (K2CO3, DMF, 80°C) A->B C 1-(2-Bromoethoxy)- 2-methoxybenzene B->C 15 min, >85% D MW N-Alkylation (Benzylamine, MeCN, 120°C) C->D E N-Benzyl-2-(2-methoxyphenoxy) ethan-1-amine D->E 20 min, >90%

Figure 1: Microwave-assisted two-step synthesis workflow for 2-methoxyphenoxy benzylamines.

Pharmacological Relevance & Signaling Pathway

The synthesized 2-methoxyphenoxy benzylamine scaffold is a privileged structure for α1-adrenergic receptor antagonism. By competitively binding to these Gq-protein coupled receptors, the compound inhibits the intracellular signaling cascade that normally leads to smooth muscle contraction, making it a vital intermediate for antihypertensive and benign prostatic hyperplasia (BPH) therapeutics.

Pathway Drug 2-Methoxyphenoxy Benzylamine Receptor α1-Adrenergic Receptor Drug->Receptor Competitive Antagonism GPCR Gq-Protein Coupled Signaling Receptor->GPCR Blocks Activation Calcium ↓ Intracellular Ca2+ Release GPCR->Calcium Prevents IP3 Production Muscle Smooth Muscle Relaxation Calcium->Muscle Vasodilation / Prostate Relief

Figure 2: Pharmacological pathway of α1-adrenergic receptor antagonism by synthesized drugs.

Quantitative Data: Conventional vs. Microwave Synthesis

The following table summarizes the dramatic improvements in efficiency and purity achieved by transitioning from conventional thermal heating to the optimized MAOS protocol.

Reaction StepHeating MethodTimeTemp (°C)Isolated Yield (%)HPLC Purity (%)Primary Impurity Profile
Step 1: O-Alkylation Conventional Reflux12 h806588Symmetrical dimer
Step 1: O-Alkylation Microwave (Sealed)15 min808996Traces of unreacted phenol
Step 2: N-Alkylation Conventional Reflux24 h805582Tertiary amine (over-alkylation)
Step 2: N-Alkylation Microwave (Sealed)20 min1209298Traces of unreacted SM

Detailed Step-by-Step Methodologies

Protocol A: Synthesis of 1-(2-bromoethoxy)-2-methoxybenzene

This protocol is designed as a self-validating system to ensure experimental integrity at every phase.

Reagents: 2-Methoxyphenol (10 mmol, 1.24 g), 1,2-Dibromoethane (30 mmol, 5.63 g), Potassium carbonate (K₂CO₃, 15 mmol, 2.07 g), Anhydrous DMF (10 mL). Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave), 30 mL heavy-walled microwave vial with a crimp-sealed Teflon septum.

  • Preparation: To the microwave vial, add 2-methoxyphenol and anhydrous DMF. Stir until completely dissolved.

  • Base Addition: Add finely powdered K₂CO₃. Causality Note: Finely powdered base increases the surface area, accelerating the deprotonation of the phenol to the active phenoxide nucleophile. The suspension will turn slightly yellow.

  • Electrophile Addition: Add 1,2-dibromoethane in one portion. Seal the vial securely.

  • Microwave Irradiation: Program the microwave synthesizer to heat the mixture to 80 °C for 15 minutes with a maximum power output of 150 W and high-speed magnetic stirring.

  • Validation Checkpoint 1 (In-Process): Monitor the pressure curve on the microwave interface. A stable pressure reading indicates a controlled reaction. Spikes indicate solvent degradation or exothermic runaway.

  • Validation Checkpoint 2 (TLC): After cooling to room temperature (via compressed air cooling), spot the crude mixture on a silica TLC plate (Eluent: Hexane/EtOAc 4:1). The disappearance of the 2-methoxyphenol spot (Rf ~0.6) and the emergence of a new UV-active spot (Rf ~0.4) confirms completion.

  • Workup: Dilute the mixture with 50 mL of distilled water to dissolve inorganic salts and partition with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil.

Protocol B: Synthesis of N-benzyl-2-(2-methoxyphenoxy)ethan-1-amine

Reagents: 1-(2-bromoethoxy)-2-methoxybenzene (5 mmol, 1.15 g), Benzylamine (15 mmol, 1.60 g), Anhydrous Acetonitrile (MeCN, 8 mL).

  • Preparation: In a clean 30 mL microwave vial, dissolve the bromo-intermediate from Protocol A in anhydrous MeCN.

  • Amine Addition: Add benzylamine. Causality Note: Benzylamine acts as both the nucleophile and the acid scavenger (neutralizing the generated HBr). No additional inorganic base is required, which keeps the reaction mixture homogeneous and prevents localized superheating in the microwave.

  • Microwave Irradiation: Seal the vial and irradiate at 120 °C for 20 minutes (Max power 200 W, high-speed stirring).

  • Validation Checkpoint 3 (Pressure): Because MeCN is heated ~40 °C above its boiling point, the internal pressure will rise to approximately 3–4 bar. Ensure the vial is rated for at least 20 bar.

  • Validation Checkpoint 4 (TLC/Ninhydrin): Spot the crude mixture on TLC (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin and heat. The product will appear as a distinct spot (Rf ~0.3) that turns purple/brown, confirming the presence of a secondary amine.

  • Workup & Purification: Evaporate the MeCN under reduced pressure. Dissolve the residue in DCM (30 mL) and wash with 1M NaOH (20 mL) to liberate the free base from any hydrobromide salts. Dry the organic layer (Na₂SO₄), concentrate, and purify via flash column chromatography (Silica gel, DCM to DCM/MeOH 95:5 gradient) to yield the target compound as a viscous clear oil.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, verify the structure against the following expected spectral data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.22 (m, 5H, Benzyl-ArH), 6.95–6.85 (m, 4H, Phenoxy-ArH), 4.15 (t, J = 5.8 Hz, 2H, -OCH₂-), 3.88 (s, 2H, Benzyl-CH₂-), 3.82 (s, 3H, -OCH₃), 3.02 (t, J = 5.8 Hz, 2H, -CH₂N-), 1.95 (br s, 1H, -NH-).

  • ESI-MS (m/z): Calculated for C₁₆H₁₉NO₂ [M+H]⁺: 258.14; Found: 258.15.

References

  • Title: A Novel Efficient Synthetic Strategy for (±)Carvedilol, an Antihypertensive Drug Source: Asian Journal of Research in Chemistry URL: [Link][1]

  • Title: Current Microwave Chemistry Source: Ingenta Connect URL: [Link][3]

  • Title: Synthesis of New Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives as Potent and Selective 5-HT1A Serotonin Receptor Ligands Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link][2]

Sources

Method

Application Note: Solvent Selection and Dissolution Protocols for[4-(2-Methoxyphenoxy)phenyl]methanamine

Target Audience: Researchers, medicinal chemists, and assay development scientists. Compound Identity: [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7) Executive Summary [4-(2-Methoxyphenoxy)phenyl]methanamine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and assay development scientists. Compound Identity: [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7)

Executive Summary

[4-(2-Methoxyphenoxy)phenyl]methanamine is a highly versatile diaryl ether building block frequently utilized in the synthesis of CNS-active compounds, kinase inhibitors, and GPCR ligands. Due to its specific structural motifs—a highly lipophilic diaryl ether core paired with a polar, ionizable primary amine—the compound exhibits complex, context-dependent solubility.

This application note provides an authoritative guide on selecting the optimal solvent systems for this compound. By moving beyond generic dissolution instructions, this guide details the physicochemical causality behind solvent choices and outlines mathematically validated protocols for preparing stock and working solutions for in vitro assays and synthetic applications.

Physicochemical Profiling & Solvation Causality

Understanding the molecular properties of [4-(2-Methoxyphenoxy)phenyl]methanamine is critical for preventing precipitative failures during assay development[1]. The compound's solubility behavior is dictated by two competing structural features:

  • Diaryl Ether Motif: Imparts significant lipophilicity, driving the compound's poor thermodynamic solubility in neutral aqueous media[2].

  • Primary Aminomethyl Group: Acts as a strong hydrogen bond donor/acceptor and provides a basic center. This allows for drastic pH-dependent solubility manipulation[2].

Quantitative Data Summary
PropertyValueImplications for Solvation
Molecular Weight 229.27 g/mol Requires exactly 2.29 mg/mL to formulate a 10 mM stock solution.
Molecular Formula C₁₄H₁₅NO₂Carbon-rich structure favors non-polar or polar aprotic solvents.
Ionization (pKa) ~9.0 - 9.5 (Basic)Highly soluble in acidic aqueous media (pH < 7) as a protonated salt; insoluble at physiological pH (7.4) as a free base.
LogP (Predicted) ~2.5 - 3.0High lipophilicity necessitates powerful polar aprotic solvents (DMSO, DMF) for high-concentration master stocks.

Solvent Selection Strategy

The choice of solvent must be strictly dictated by the downstream application. A "one-size-fits-all" approach often leads to kinetic precipitation or assay artifacts[2].

  • For In Vitro Biological Assays: Dimethyl sulfoxide (DMSO) is the gold standard for preparing master stock solutions (e.g., 10–50 mM). DMSO's amphiphilic nature easily solvates the lipophilic core while stabilizing the polar amine[3]. However, kinetic solubility must be carefully managed when diluting into aqueous assay buffers to prevent the compound from "crashing out"[4].

  • For Chemical Synthesis & Analytics: Protic solvents (Methanol, Ethanol) or halogenated solvents (Dichloromethane) are ideal for free-base manipulation, reductive aminations, or LC-MS analytics.

  • For Aqueous Formulations: The free base is unsuitable for direct aqueous dissolution. Thermodynamic solubility must be achieved either by lowering the pH of the vehicle or by pre-forming a pharmaceutically acceptable salt (e.g., Hydrochloride)[2].

Workflow Visualization

SolventSelection Start [4-(2-Methoxyphenoxy)phenyl]methanamine (Free Base) Decision1 Target Application? Start->Decision1 BioAssay In Vitro Biological Assays Decision1->BioAssay Synthesis Chemical Synthesis / Analytical Decision1->Synthesis InVivo In Vivo / Aqueous Buffer Decision1->InVivo DMSO Prepare 10-50 mM Stock in 100% DMSO BioAssay->DMSO OrgSolvent Dissolve in DCM, MeOH, or DMF Synthesis->OrgSolvent SaltForm Formulate as HCl Salt or lower pH < 7.0 InVivo->SaltForm Dilution Serial Dilution in Assay Media (Final DMSO < 0.5%) DMSO->Dilution Aqueous Dissolve directly in Aqueous Buffer SaltForm->Aqueous

Decision matrix for solvent selection based on downstream experimental requirements.

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution in DMSO

Causality: Preparing a high-concentration stock in 100% anhydrous DMSO ensures complete thermodynamic solvation and minimizes the final solvent concentration required in downstream assays, preventing solvent-induced cytotoxicity[3].

Materials: *[4-(2-Methoxyphenoxy)phenyl]methanamine (Solid Free Base)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)

  • Analytical balance (0.01 mg precision)

Step-by-Step Procedure:

  • Equilibration: Allow the compound vial to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Gravimetric Measurement: Accurately weigh exactly 2.29 mg of the compound into a sterile, solvent-resistant microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO to the tube.

  • Agitation: Vortex the solution gently for 30–60 seconds. The solution should become completely clear.

  • Storage: Aliquot the 10 mM master stock into single-use volumes (e.g., 50 µL) and store at -20°C. Note: DMSO is highly hygroscopic; repeated freeze-thaw cycles will introduce water, leading to compound degradation or precipitative failure[3].

Protocol B: Serial Dilution for Aqueous Assays (Kinetic Solubility Management)

Causality: Direct dilution of a 10 mM DMSO stock into an aqueous buffer often causes localized supersaturation and irreversible precipitation[1]. An intermediate dilution strategy mitigates this risk while keeping final DMSO concentrations below the cytotoxic threshold of 0.5%[5].

Step-by-Step Procedure (Targeting 10 µM Final Concentration):

  • Intermediate Organic Dilution: Dilute the 10 mM master stock 1:5 in 100% DMSO to create a 2 mM intermediate stock . (e.g., mix 10 µL of 10 mM stock with 40 µL of DMSO).

  • Aqueous Transfer: Pipette 5 µL of the 2 mM intermediate stock into 995 µL of the aqueous assay medium (e.g., PBS or cell culture media) while rapidly vortexing.

  • Validation: This yields a final compound concentration of 10 µM with exactly 0.5% (v/v) DMSO , ensuring biological compatibility[5].

Protocol C: In Situ Hydrochloride Salt Formation for Aqueous Solubility

Causality: For applications strictly precluding the use of organic solvents like DMSO, converting the free base amine to its hydrochloride salt drastically increases thermodynamic aqueous solubility by introducing an ionic charge[2].

Step-by-Step Procedure (Stoichiometric Conversion):

  • Suspend 2.29 mg (10 µmol) of the free base in 900 µL of molecular-grade distilled water. The compound will remain largely insoluble (cloudy suspension).

  • Add exactly 10 µL of 1.0 M aqueous HCl (10 µmol, 1.0 molar equivalent) to the suspension.

  • Vortex continuously for 2 minutes. The suspension will clarify as the protonated [4-(2-Methoxyphenoxy)phenyl]methanaminium chloride salt forms and dissolves into the aqueous phase.

  • Adjust the final volume to 1.0 mL with water to yield a 10 mM aqueous stock solution . Note: The final pH of this solution will be slightly acidic.

Troubleshooting & Best Practices

  • Managing Precipitative Solubility: If the compound precipitates when added to an aqueous buffer, verify the pH of the buffer. At pH > 8.0, the amine begins to deprotonate back to the free base, drastically reducing solubility. Maintain assay buffers at pH 7.4 or slightly lower[2].

  • Hygroscopicity of DMSO: Always use newly opened or septum-sealed anhydrous DMSO. Water absorption from the atmosphere can reduce the solvating power of DMSO by up to 20% over time, leading to inaccurate dosing[3].

  • Kinetic vs. Thermodynamic Readouts: Remember that compounds diluted from DMSO into aqueous media exist in a state of kinetic solubility. Over prolonged incubation times (e.g., >48 hours), the compound may slowly crystallize out of solution[4].

References

  • Application of drug physico chemical characterisation in drug discovery Merck Group URL:[Link]

  • Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Organoboron Compounds for Boron Neutron Capture Therapy (BNCT)—Proposal for a Guide MDPI URL:[Link]

  • ADME Solubility Assay BioDuro-Sundia URL:[Link]

  • High-Throughput Solubility: Precipitative Solubility PhysChem Forum URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues of [4-(2-Methoxyphenoxy)phenyl]methanamine in water vs DMSO

Target Analyte: [4-(2-Methoxyphenoxy)phenyl]methanamine CAS Registry Number: 893752-93-7 ()[1] Welcome to the Technical Support Center. As application scientists, we frequently encounter assay failures stemming from poor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: [4-(2-Methoxyphenoxy)phenyl]methanamine CAS Registry Number: 893752-93-7 ()[1]

Welcome to the Technical Support Center. As application scientists, we frequently encounter assay failures stemming from poor compound handling rather than poor biology. [4-(2-Methoxyphenoxy)phenyl]methanamine is a notoriously difficult compound to keep in aqueous solution due to its specific structural thermodynamics. This guide provides the causality behind these solubility issues and field-proven, self-validating protocols to ensure your in vitro assays remain robust and reproducible.

Molecular Profile & Causality of Precipitation

To troubleshoot solubility, we must first understand the molecular forces at play.[4-(2-Methoxyphenoxy)phenyl]methanamine consists of a highly polar primary amine attached to a massive, hydrophobic diaryl ether core (the 2-methoxyphenoxy group).

The Causality of Precipitation: When stored in 100% DMSO, the organic solvent fully solvates the hydrophobic rings, preventing aggregation. However, when this stock is diluted into an aqueous buffer, the local concentration of water spikes. The hydrophobic diaryl ether cores rapidly collapse together via


 stacking and hydrophobic interactions to minimize contact with the aqueous phase. If this collapse happens faster than the primary amine can establish a stabilizing hydrogen-bond network with water, the compound exceeds its critical nucleation threshold and crashes out of solution. This is a failure of kinetic solubility  ()[2].

Table 1: Physicochemical Profile & Solubility Limits

PropertyValueImplication for Assay Design
Molecular Weight 229.28 g/mol Standard small molecule size; readily penetrates cell membranes.
Calculated LogP ~2.8Highly lipophilic core; drives strong partitioning into organic solvents.
Amine pKa ~9.3Protonated at pH 7.4. Basic buffers (pH > 8.5) will cause rapid precipitation.
DMSO Solubility > 30 mg/mLExcellent stock stability. Store at -20°C in anhydrous DMSO.
Aqueous Solubility < 0.1 mg/mLHigh risk of precipitation upon dilution. Requires kinetic solubilization.
Frequently Asked Questions (FAQs)

Q: Why does my compound dissolve perfectly in 100% DMSO but immediately turn cloudy when added to PBS or cell culture media? A: This is a classic "solvent shift" phenomenon. When you pipette a DMSO stock directly into an aqueous buffer, the DMSO rapidly diffuses into the water, stripping the compound of its solvation shell. If the local concentration of the compound exceeds its kinetic solubility limit during this shift, it instantly aggregates into a turbid suspension ()[2].

Q: Can I just heat the aqueous buffer or sonicate it to force the precipitate back into solution? A: While heating (e.g., 37°C in a water bath) and sonication provide kinetic energy to break up initial macroscopic aggregates, they cannot permanently bypass thermodynamic solubility limits ()[3]. If your final assay concentration exceeds the compound's thermodynamic solubility, it will eventually re-precipitate—often as invisible microcrystals that scatter light and artificially inflate fluorescence or absorbance assay readouts.

Q: How does the pH of my assay buffer affect this specific amine? A: The pKa of the methanamine group is approximately 9.3 ()[4]. At physiological pH (7.4), the amine is >98% protonated (


), which maximizes its electrostatic interaction with water and aids solubility. However, if your assay requires a basic buffer (pH 8.5 or higher), the fraction of the uncharged, highly hydrophobic free base increases exponentially. This will drastically drop your aqueous solubility limit, requiring the use of co-solvents (like 0.1% Tween-20) or carrier proteins (like BSA).
Self-Validating Solubilization Protocol (DMSO to Aqueous)

To achieve stable kinetic solubility for in vitro assays, you must strictly control the rate of nucleation. This protocol utilizes a "dropwise-into-vortex" method to ensure the local concentration of the compound never reaches the critical precipitation threshold ()[5].

Crucial Scientific Principle: Every protocol must be a self-validating system. You must empirically prove the compound is in solution before applying it to your cells or biochemical targets.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of[4-(2-Methoxyphenoxy)phenyl]methanamine in anhydrous, sterile-filtered DMSO. Aliquot into single-use tubes and store at -20°C to prevent moisture absorption.

  • Buffer Equilibration: Pre-warm your aqueous buffer (e.g., PBS or cell culture media) to the exact temperature of your assay (typically 37°C). Cold buffers drastically reduce kinetic solubility.

  • Vigorous Agitation: Place the tube containing the pre-warmed aqueous buffer on a vortex mixer at medium-high speed.

  • Dropwise Addition: Critical Step. While the buffer is actively vortexing, use a micropipette to add the DMSO stock dropwise directly into the center of the vortex (avoiding the tube walls). The final DMSO concentration should never exceed 1-2% (v/v)[2].

  • Self-Validation (The Centrifugation Test): To ensure no invisible microcrystals have formed, centrifuge the final working solution at 10,000 x g for 5 minutes at room temperature.

  • Inspection & Decision: Carefully examine the bottom of the tube against a strong light source.

    • Clear supernatant / No pellet: You have achieved a stable kinetic solution. Proceed with your assay.

    • Visible pellet / Turbidity: The concentration exceeds the solubility limit. You must either lower the final compound concentration or introduce a solubilizing agent (e.g., 0.1% BSA or cyclodextrins).

Workflow Visualization

SolubilizationWorkflow Stock 10 mM DMSO Stock [4-(2-Methoxyphenoxy)phenyl]methanamine Add Add DMSO Stock Dropwise (Max 1-2% Final DMSO) Stock->Add Buffer Pre-warm Aqueous Buffer (e.g., PBS pH 7.4) to 37°C Vortex Vigorously Vortex Buffer Buffer->Vortex Vortex->Add Validate Self-Validation: Centrifuge 10,000 x g, 5 min Add->Validate Success Clear Supernatant (Stable Kinetic Solution) Validate->Success No Pellet Fail Visible Pellet / Turbidity (Precipitation) Validate->Fail Pellet Forms Optimize Optimize: Lower Conc. or Add Surfactant Fail->Optimize Optimize->Buffer

Workflow for the dilution and self-validation of DMSO stocks into aqueous buffers.

References
  • Accela ChemBio Product Catalog - [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7). Accela ChemBio. URL: [Link]

  • Separation Science in Drug Development, Part 2: High-Throughput Characterization - Kinetic vs Thermodynamic Solubility Methodologies. Chromatography Online. URL:[Link]

Sources

Optimization

Technical Support Center: [4-(2-Methoxyphenoxy)phenyl]methanamine Storage &amp; Stability Guide

Topic: Preventing Dimerization & Oxidative Degradation Target Audience: Medicinal Chemists, Process Chemists, and Inventory Managers Document ID: TS-MPPM-001 Executive Summary: The "Dimerization" Problem Users frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Dimerization & Oxidative Degradation Target Audience: Medicinal Chemists, Process Chemists, and Inventory Managers Document ID: TS-MPPM-001

Executive Summary: The "Dimerization" Problem

Users frequently report "dimerization" of [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 1169974-82-6) upon storage. Technically, this degradation is an oxidative coupling reaction.

As a primary benzylamine, this compound is susceptible to autoxidation in the presence of atmospheric oxygen. The amine oxidizes to an imine/aldehyde intermediate, which then condenses with a remaining unreacted amine molecule to form a Schiff base dimer (N-benzylidenebenzylamine derivative).

Key Takeaway: The most effective prevention is not just temperature control, but the rigorous exclusion of oxygen and moisture, or conversion to a stable salt form (e.g., Hydrochloride).

The Mechanism of Failure

To prevent the issue, you must understand the pathway. The "dimer" is a Schiff base formed via a multi-step radical chain reaction initiated by oxygen and catalyzed by light or trace metals.

The Degradation Pathway:

  • Autoxidation: The methylene C-H bond (alpha to nitrogen) oxidizes to form a hydroperoxide, which decomposes to an imine.

  • Hydrolysis: The imine hydrolyzes (requires trace moisture) to release 4-(2-methoxyphenoxy)benzaldehyde and ammonia.

  • Condensation (Dimerization): The newly formed aldehyde reacts rapidly with the remaining primary amine to form the stable Schiff base dimer .

Visualizing the Pathway:

DegradationPathway cluster_legend Degradation Cycle Amine Primary Amine (Starting Material) ImineInter Imine Intermediate (Unstable) Amine->ImineInter Oxidation (O2, Light) Dimer Schiff Base Dimer (Yellow Solid/Oil) Amine->Dimer Reacts with Aldehyde Aldehyde Aldehyde (Degradant) ImineInter->Aldehyde Hydrolysis (+H2O) Ammonia NH3 ImineInter->Ammonia Aldehyde->Dimer + Amine (Condensation)

Caption: Figure 1. Oxidative coupling pathway leading to Schiff base dimerization of benzylamines.

Storage Protocols: The "Zero-Oxidation" Standard

The following protocols are ranked by efficacy.

Protocol A: Salt Conversion (Recommended)

The free base amine is inherently unstable. The most robust solution is converting it to a salt.

  • Why: Protonating the nitrogen removes the lone pair electrons, shutting down the initial oxidation step and preventing nucleophilic attack on aldehydes.

  • Method: Dissolve free base in Et2O or Dichloromethane; add 1.1 eq of HCl (4M in Dioxane). Filter the white precipitate.

  • Stability: HCl salts are stable for years at room temperature if kept dry.

Protocol B: Inert Storage of Free Base

If you must store the free base:

  • Container: Use amber glass vials with PTFE-lined screw caps. Never use polyethylene (plastic) bottles as they are permeable to oxygen.

  • Atmosphere: Purge headspace with Argon (heavier than air) rather than Nitrogen. Nitrogen can diffuse out more easily.

  • Temperature: Store at -20°C .

    • Note: Freezing slows the kinetics but does not stop oxidation if O2 is present.

Storage Conditions Comparison Table

ConditionFormShelf LifeRisk Level
Amb.[1] Air / RT Free Base< 1 WeekCritical (Rapid Yellowing/Crusting)
Amb. Air / -20°C Free Base1-3 MonthsHigh (Slow Oxidation)
Inert Gas / -20°C Free Base6-12 MonthsLow (Recommended for Free Base)
Amb. Air / RT HCl Salt > 2 YearsNegligible (Best Practice)
Troubleshooting & FAQs

Q1: I see a white crust on the cap/solid. Is this the dimer?

  • Diagnosis: Likely Not .

  • Explanation: Primary amines react avidly with atmospheric CO2 to form carbamate salts (white solids). This is reversible. The "dimer" (Schiff base) is typically a yellow-to-orange oil or waxy solid due to extended conjugation.

  • Test: Dissolve a small amount in dilute acid (1M HCl).

    • Bubbling/Clear Solution: It was Carbonate/Carbamate (CO2 absorption).

    • Insoluble Yellow Oil/Precipitate: It is the Dimer (or other organic degradation).

Q2: My compound has turned yellow. Can I still use it?

  • Diagnosis: Yellowing indicates partial oxidation (Schiff base formation).

  • Solution: You must purify it.[1] The aldehyde/dimer impurities can act as electrophiles or radical scavengers in your downstream reactions, ruining yields.

  • Recovery Protocol:

    • Dissolve the impure amine in 1M HCl (The amine dissolves; the neutral Schiff base dimer may remain insoluble or hydrolyze back to aldehyde).

    • Wash the aqueous acidic layer with Ethyl Acetate (removes the aldehyde and non-basic dimer).

    • Basify the aqueous layer with NaOH to pH > 12.

    • Extract with Dichloromethane to recover the pure amine.

Q3: Can I store the amine in solution (e.g., DMSO or Methanol)?

  • Answer: No.

  • Reasoning:

    • DMSO: Often contains oxidants and is hygroscopic.

    • Methanol/Alcohols: Can contain dissolved oxygen.

    • Chlorinated Solvents (DCM/Chloroform): Can react with primary amines over time (alkylation) or form dichlorocarbene species.

  • Rule: Always store as a neat solid (preferably salt) or, if necessary, in anhydrous Toluene under Argon.

Q4: Does the phenoxy group contribute to instability?

  • Insight: While the primary instability is the amine, the 2-methoxyphenoxy ether linkage is electron-rich. It can be susceptible to radical coupling under intense UV light.

  • Action: This reinforces the requirement for Amber Glass storage to block UV radiation.

Decision Tree for Handling

Use this logic flow to determine the correct processing step for your inventory.

StorageLogic Start Received Compound CheckForm Is it a Salt (HCl/TFA)? Start->CheckForm SaltYes Yes CheckForm->SaltYes SaltNo No (Free Base) CheckForm->SaltNo StoreSalt Store RT or 4°C Keep Dry SaltYes->StoreSalt IntendedUse Immediate Use? SaltNo->IntendedUse UseYes Yes IntendedUse->UseYes UseNo No (Long Term) IntendedUse->UseNo ActionUse Flush with Argon Store -20°C Use within 1 week UseYes->ActionUse ActionConvert CRITICAL ACTION: Convert to HCl Salt UseNo->ActionConvert ActionConvert->StoreSalt After Conversion

Caption: Figure 2. Decision matrix for storage and handling of [4-(2-Methoxyphenoxy)phenyl]methanamine.

References
  • National Institutes of Health (NIH). (2024). Oxidative Coupling of Benzylamines to Imines. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Oxidation of Benzylamines. Retrieved from [Link]

Sources

Troubleshooting

Stability of [4-(2-Methoxyphenoxy)phenyl]methanamine free base vs hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7). By synthesizing fundamental physical chemistry with field-proven pharmaceutical workflows, this resource provides actionable troubleshooting, causality-driven explanations, and self-validating experimental protocols.

Mechanistic Overview: The Causality of Amine Stability

The fundamental behavioral differences between the free base and the hydrochloride (HCl) salt of [4-(2-Methoxyphenoxy)phenyl]methanamine stem entirely from the electronic state of the primary amine nitrogen[1].

In the free base form , the nitrogen atom possesses a highly reactive lone pair of electrons. This lone pair acts as both a nucleophile and a base, making the molecule inherently unstable under ambient conditions:

  • Carbamate Formation: The nucleophilic lone pair readily attacks electrophilic atmospheric carbon dioxide (

    
    ), leading to the formation of organic carbamate salts[2]. This manifests physically as an unexplained weight gain and crusting of the material.
    
  • Oxidation: The electron-rich nitrogen is highly susceptible to oxidative degradation (forming imines, hydroxylamines, or N-oxides) when exposed to air and light, typically observed as a yellowing or browning of the compound.

Converting the compound to its hydrochloride salt fundamentally alters its stability profile. The addition of hydrochloric acid protonates the amine (


), locking the lone pair into a covalent bond with a proton[3]. This eliminates the nucleophilicity of the nitrogen, rendering the molecule chemically inert to atmospheric 

and highly resistant to oxidation.

Stability FB Free Base [4-(2-Methoxyphenoxy)phenyl]methanamine (Reactive Lone Pair) Oxidation Oxidation (Air/Light) Forms Imines & N-Oxides FB->Oxidation Electron transfer CO2 CO2 Absorption Forms Carbamates FB->CO2 Nucleophilic attack HCl Hydrochloride Salt (Protonated -NH3+) Stable Chemically Stable Resists Degradation HCl->Stable Lone pair locked by protonation

Fig 1. Mechanistic stability pathways of free base vs. hydrochloride salt forms.

Quantitative Data: Form Comparison

To guide your formulation and storage strategies, the following table summarizes the divergent physical and chemical properties of the two forms.

PropertyFree BaseHydrochloride (HCl) Salt
Physical State Viscous oil or low-melting solidCrystalline solid
Aqueous Solubility Low (< 1 mg/mL)High (> 50 mg/mL)
Organic Solubility High (DCM, EtOAc, THF)Low (Requires polar aprotic like DMF/DMSO)
Chemical Stability Poor (Prone to oxidation &

absorption)
Excellent (Protonated state protects amine)
Hygroscopicity Moderate to HighLow to Moderate
Recommended Storage -20°C, under inert gas (Argon/

)
2°C to 8°C or Room Temp (desiccated)

Troubleshooting & FAQs

Q1: My free base batch turned yellow and gained weight after being left on the benchtop. Is it ruined? A: Yes, the batch has likely degraded. The yellowing is indicative of oxidative degradation (imine/N-oxide formation), while the weight gain is a classic symptom of carbamate formation due to atmospheric


 absorption[2]. Solution:  Always store the free base under an argon atmosphere at -20°C. If you must use degraded material, you will need to purify it via flash chromatography (using a basic modifier like 1% 

in the eluent) prior to use.

Q2: I am using the HCl salt for an amide coupling reaction (using HATU/EDC), but my yields are near zero. What is happening? A: Amide coupling reagents require a nucleophilic (unprotonated) amine to attack the activated carboxylic acid intermediate. Because you are using the HCl salt, the amine is protonated (


) and non-nucleophilic[3]. Solution:  You must add a stoichiometric excess (typically 2.5 to 3.0 equivalents) of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to your reaction mixture. This liberates the free base in situ, allowing the coupling to proceed.

Q3: We are advancing the HCl salt to preclinical trials. How should we design our stability studies? A: You must follow the ICH Q1A(R2) guidelines for new drug substances[4]. For a general case, long-term stability should be evaluated at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months. Accelerated stability testing must be conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[4].

Validated Experimental Protocols

Protocol A: Self-Validating In Situ Free-Basing for Amide Coupling

This protocol ensures the successful use of the stable HCl salt in sensitive synthetic applications by liberating the reactive free base directly in the reaction vessel.

Methodology:

  • Preparation: To an oven-dried flask equipped with a magnetic stir bar, add[4-(2-Methoxyphenoxy)phenyl]methanamine hydrochloride (1.0 eq) and your target carboxylic acid (1.1 eq).

  • Solvation: Suspend the solids in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • In Situ Liberation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Self-Validation Step: Check the pH of the solution by spotting a micro-aliquot onto moistened pH paper. The pH must be >9 to confirm complete deprotonation of the amine.

  • Activation: Cool the mixture to 0°C, then add the coupling reagent (e.g., HATU, 1.2 eq) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Self-Validation Step: Monitor via TLC (Thin Layer Chromatography). The primary amine starting material will stain bright purple/pink with Ninhydrin stain, whereas the newly formed amide product will be Ninhydrin-negative but UV-active (254 nm).

Workflow Step1 Weigh HCl Salt & Carboxylic Acid Step2 Suspend in Aprotic Solvent Step1->Step2 Step3 Add Excess Base (DIPEA or TEA) Step2->Step3 Step4 In Situ Free Base Generation Step3->Step4 Step5 Add Coupling Agent (e.g., HATU) & React Step4->Step5

Fig 2. Workflow for in situ free-basing during amide coupling reactions.

Protocol B: ICH Q1A(R2) Compliant Accelerated Stability Testing

This protocol establishes the degradation profile of the API to satisfy regulatory submission requirements.

Methodology:

  • Batch Selection: Select three distinct primary batches of the [4-(2-Methoxyphenoxy)phenyl]methanamine HCl salt[4].

  • Packaging: Package the API in the exact container closure system proposed for commercial storage (e.g., double LDPE bags inside an HDPE drum).

  • Incubation: Place the packaged samples into a validated stability chamber set to Accelerated Conditions: 40°C ± 2°C and 75% RH ± 5% RH [4].

  • Sampling Intervals: Withdraw samples at exactly 0, 3, and 6 months.

  • Analytical Validation (Self-Validating System): Analyze the samples using a stability-indicating HPLC-UV method.

    • Self-Validation Step: Calculate the mass balance. The sum of the integrated area of the intact API peak plus the area of any newly formed degradation peaks must equal 100% (±2%) of the initial Day 0 API peak area. A failure to achieve mass balance indicates that volatile degradants are escaping or that degradants are precipitating/retained on the HPLC column.

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL:[Link]

  • 10.8: Amines as Bases Source: Chemistry LibreTexts URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with[4-(2-Methoxyphenoxy)phenyl]methanamine

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing stalled reactions or low yields when attempting amide bond formation with [...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing stalled reactions or low yields when attempting amide bond formation with [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7).

While this substrate features a primary amine—typically associated with high nucleophilicity—its bulky diaryl ether tail introduces unique physicochemical and steric challenges. As a Senior Application Scientist, I have structured this guide to move beyond generic advice, focusing on the mechanistic causality behind coupling failures and providing self-validating protocols to rescue your yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my coupling reaction stalling (<30% yield) despite this being a primary aliphatic amine? A1: The assumption that all primary amines couple efficiently is a common pitfall in medicinal chemistry[1]. While the benzylamine moiety provides a nucleophilic nitrogen (pKa ~9.0–9.5), the massive 4-(2-methoxyphenoxy)phenyl group creates a large hydrodynamic radius. If your carboxylic acid partner is even moderately hindered (e.g.,


-branched or ortho-substituted aryl), the transition state energy barrier for aminolysis becomes prohibitively high for standard carbodiimides like EDC or DCC[2]. The steric clash prevents the amine from attacking the activated ester intermediate before side reactions (like hydrolysis or 

-acylurea rearrangement) consume the activated acid[3].

Q2: I am using the standard EDC/HOBt protocol. Why am I observing unreacted amine and acid degradation? A2: EDC/HOBt generates an OBt (hydroxybenzotriazole) active ester. For sterically encumbered substrates, the rate of aminolysis of the OBt ester by [4-(2-Methoxyphenoxy)phenyl]methanamine is slower than the rate of competing side reactions[3]. Furthermore, the urea byproduct of EDC can sometimes trap the acid if the initial activation is sluggish. To overcome this, you must switch to a more electrophilic active ester. Uronium/aminium salts like HATU generate an OAt (7-aza-1-hydroxybenzotriazole) ester, which benefits from an adjacent pyridine nitrogen that acts as a neighboring group to accelerate the amine attack.

Q3: My reaction mixture turns cloudy after adding the amine. How does solubility impact this specific substrate? A3: The diaryl ether moiety makes [4-(2-Methoxyphenoxy)phenyl]methanamine highly hydrophobic. If you are running the reaction in purely halogenated solvents (like Dichloromethane, DCM), the highly polar activated ester intermediate or the resulting bulky amide product may precipitate out of solution, effectively halting the reaction[2]. Actionable Fix: Switch to a more polar, aprotic solvent mixture such as DMF/DCM (1:1) or pure N-Methyl-2-pyrrolidone (NMP) to maintain a homogeneous reaction environment[2].

Q4: What if HATU/DIPEA still fails with my highly hindered carboxylic acid? A4: If your carboxylic acid contains a quaternary center or extreme steric bulk, even the OAt ester formed by HATU may be too large to permit the approach of the bulky diaryl ether amine. In these extreme cases, transition to in situ acyl fluoride generation using reagents like BTFFH or TFFH[4]. Acyl fluorides behave like highly reactive activated esters but possess a drastically smaller steric profile (the fluorine atom is similar in size to hydrogen), minimizing steric repulsion between the two coupling partners[5].

Part 2: Quantitative Reagent Comparison

Selecting the right reagent system is a balance of kinetics, steric tolerance, and byproduct management. The table below summarizes the expected performance of various coupling systems specifically for [4-(2-Methoxyphenoxy)phenyl]methanamine paired with a hindered carboxylic acid.

Coupling SystemBaseActive IntermediateRelative KineticsExpected Yield RangeByproduct / Workup Notes
EDC / HOBt TEAOBt EsterSlow15% - 40%Water-soluble urea; easy workup but prone to stalling[3].
PyBOP DIPEAOBt EsterModerate40% - 60%Generates HMPA (toxic); better than EDC for hindered amines.
HATU DIPEAOAt EsterFast75% - 95%Yellow HOAt byproduct; requires column chromatography.
BTFFH DIPEAAcyl FluorideVery Fast80% - 98%Ideal for extreme steric hindrance[5]; minimal epimerization.

Part 3: Optimized Experimental Protocol (HATU-Mediated)

This self-validating protocol utilizes HATU and DIPEA, the gold standard for coupling bulky primary amines[6]. The pre-activation step is isolated to prevent the amine from reacting directly with the uronium salt (which can form stable guanidinium byproducts).

Materials Required:

  • Carboxylic Acid (1.0 equiv) *[4-(2-Methoxyphenoxy)phenyl]methanamine (1.1 equiv)

  • HATU (1.2 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Anhydrous DMF (0.1 M to 0.2 M concentration)

Step-by-Step Methodology:

  • Acid Dissolution: In an oven-dried flask purged with Argon, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) to the solution. Scientific Rationale: DIPEA is preferred over N-Methylmorpholine (NMM) or Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, while effectively deprotonating the acid[3].

  • Pre-Activation: Add HATU (1.2 equiv) in one portion. Stir the mixture at room temperature for 5–10 minutes. The solution will typically turn a pale yellow, indicating the formation of the active OAt ester and the release of the HOAt anion.

  • Amine Addition: Dissolve[4-(2-Methoxyphenoxy)phenyl]methanamine (1.1 equiv) in a minimal amount of DMF and add it dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir at room temperature for 2 to 12 hours. Monitor via LC-MS. If conversion stalls after 2 hours, gently heat the reaction to 40°C.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M 
    
    
    
    , saturated
    
    
    , and brine to remove the HOAt byproduct and excess DIPEA. Dry over
    
    
    , concentrate, and purify via flash chromatography.

Part 4: Visualizations of Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Hindered Amide Couplings

This decision tree provides a logical progression for rescuing stalled reactions with this specific bulky amine.

Workflow Start Start: Low Yield with [4-(2-Methoxyphenoxy)phenyl]methanamine CheckSol Check Solubility Is the mixture cloudy? Start->CheckSol SolYes Yes: Switch solvent to DMF or NMP CheckSol->SolYes Yes SolNo No: Assess Coupling Reagent CheckSol->SolNo No ReagEDC Currently using EDC/HOBt? SolNo->ReagEDC SwitchHATU Switch to HATU/DIPEA (Forms reactive OAt ester) ReagEDC->SwitchHATU Yes ReagHATU Already using HATU/DIPEA? ReagEDC->ReagHATU No CheckAcid Is the Carboxylic Acid highly hindered? ReagHATU->CheckAcid Yes AcylF Use BTFFH/TFFH (In situ Acyl Fluoride) CheckAcid->AcylF Yes (e.g., quaternary C) Heat Increase Temp to 40-50°C or use Microwave CheckAcid->Heat No

Caption: Decision tree for troubleshooting hindered amide couplings with bulky primary amines.

Diagram 2: Mechanistic Pathway of HATU Activation

Understanding the intermediate species is critical for timing the addition of the amine.

Mechanism Acid Carboxylic Acid + DIPEA Anion Carboxylate Anion Acid->Anion Deprotonation OAt Active OAt Ester (Highly Reactive) Anion->OAt + HATU HATU HATU Reagent HATU->OAt Product Desired Amide + HOAt (Yellow) OAt->Product Aminolysis Amine [4-(2-Methoxyphenoxy) phenyl]methanamine Amine->Product

Caption: Mechanistic pathway of HATU-mediated amide bond formation.

References

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. Available at:[Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at:[Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, ACS. Available at:[Link]

  • Gong, Y., et al. (2023). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Chemical Science, RSC Publishing. Available at:[Link]

  • Wang, Z., et al. (2023). The Challenge of Balancing Model Sensitivity and Robustness in Predicting Yields: A Benchmarking Study of Amide Coupling Reactions. ChemRxiv. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Removal of Unreacted[4-(2-Methoxyphenoxy)phenyl]methanamine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the purification of reaction mixtures containing [4-(2-Methoxyphenoxy)phenyl]me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the purification of reaction mixtures containing [4-(2-Methoxyphenoxy)phenyl]methanamine .

This building block presents unique separation challenges. It possesses a highly lipophilic diaryl ether backbone (increasing its solubility in organic solvents) coupled with a basic, nucleophilic primary amine (causing strong hydrogen bonding and stationary-phase interactions). As a Senior Application Scientist, I have structured this guide to move beyond basic steps, explaining the chemical causality behind each technique to ensure your purification workflows are robust, reproducible, and self-validating.

Part 1: Troubleshooting & FAQs

Q1: I performed a standard aqueous workup, but the unreacted amine remains in the organic layer with my neutral product. Why? A1: Due to the hydrophobic 4-(2-methoxyphenoxy)phenyl group, the neutral free-base form of this amine has a high partition coefficient (logP), keeping it firmly dissolved in organic solvents (e.g., DCM or EtOAc) during neutral water or brine washes. To force it into the aqueous layer, you must perform an acid-base extraction [1]. Washing the organic layer with dilute aqueous acid protonates the primary amine, converting it into a highly water-soluble ammonium cation, drastically shifting its solubility profile[2].

Q2: My target product is acid-sensitive, meaning I cannot use HCl washes. How can I remove the residual primary amine? A2: You should utilize a solid-phase scavenger resin , specifically polymer-bound isocyanate [3]. Isocyanates react rapidly and irreversibly with primary amines to form ureas. Because the isocyanate is covalently linked to a macroscopic polystyrene bead, the resulting urea-bound byproduct becomes immobilized on the solid support[4]. You simply filter the resin away, leaving your unreacted neutral or tertiary amine product safely in the filtrate without exposing it to harsh pH changes.

Q3: I am trying to purify my product via silica gel flash chromatography, but the unreacted amine streaks across all fractions and ruins my separation. How do I fix this? A3: Peak tailing and streaking of amines on standard normal-phase silica gel occur because the basic primary amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface[5]. To prevent this, you must add a basic modifier like triethylamine (TEA) (typically 1–2% v/v) to your mobile phase[6]. TEA acts as a competitive binder, deactivating the acidic silanol sites and allowing your amine (or amine-contaminated product) to elute as a sharp, distinct band[7].

Part 2: Decision Matrix for Purification

Use the following logical workflow to determine the best purification strategy based on the chemical stability and functional groups of your desired product.

PurificationWorkflow N1 Crude Mixture with Unreacted [4-(2-Methoxyphenoxy)phenyl]methanamine N2 Is the target product acid-stable? N1->N2 N3 Is the target product neutral or a tertiary amine? N2->N3 YES N5 Protocol B: Scavenger Resin (Polymer-bound Isocyanate) N2->N5 NO (Acid-sensitive) N4 Protocol A: Acid-Base Extraction (Aqueous HCl wash) N3->N4 YES (Neutral/Tertiary) N6 Protocol C: Silica Chromatography (with 1-2% TEA modifier) N3->N6 NO (Basic/Primary/Secondary)

Decision matrix for selecting the optimal purification method for primary amine removal.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Acid-Base Extraction

Best for isolating neutral or tertiary amine products from the primary amine starting material.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at approximately 10 mL per gram of crude material[8].

  • Acidic Wash: Transfer the solution to a separatory funnel. Wash the organic layer with 1M aqueous HCl (3 × 10 mL).

    • Causality: The HCl selectively protonates the primary amine, driving the newly formed ammonium salt into the aqueous phase while the neutral product remains in the organic layer[8].

  • Self-Validation Step: Check the pH of the final aqueous wash using pH paper. It must be < 2 to guarantee complete protonation of the amine.

  • Recovery: Separate the layers. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified product. (Optional: To recover the unreacted amine for reuse, basify the combined aqueous layers with 2M NaOH to pH >12 and extract with fresh DCM[2]).

Protocol B: Solid-Phase Scavenging (Polymer-Bound Isocyanate)

Best for acid-sensitive products or high-throughput parallel synthesis.

  • Preparation: Dissolve the crude mixture in an aprotic solvent (e.g., DCM, THF, or DMF). Do not use alcohols (MeOH, EtOH), as they will competitively react with the isocyanate.

  • Resin Addition: Add Polymer-Bound Isocyanate resin (typically 3–4 equivalents relative to the estimated unreacted amine) to the solution[4].

  • Agitation: Agitate the mixture gently on an orbital shaker at room temperature for 4–12 hours.

    • Causality: Use orbital shaking rather than magnetic stirring. Magnetic stir bars can mechanically grind and crush the polystyrene resin beads, leading to fine particulates that clog filters and contaminate the product.

  • Filtration: Filter the mixture through a sintered glass funnel or a 96-well filter plate[9]. Rinse the resin bed with additional DCM to ensure complete recovery of your product.

  • Self-Validation Step: Spot the filtrate on a TLC plate and stain it with Ninhydrin. The absence of a purple/pink spot confirms the complete covalent capture of the primary amine.

Protocol C: Modified Silica Gel Chromatography

Best for complex mixtures where both the product and impurities are basic.

  • Mobile Phase Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1–2% (v/v) Triethylamine (TEA)[5].

  • Column Equilibration (Critical): Slurry-pack the silica gel column using the TEA-modified mobile phase. Pass at least 2–3 column volumes of the modified solvent through the column before loading your sample.

    • Causality: The TEA must physically saturate and deactivate the acidic silanol sites before the sample is introduced. If you skip equilibration, the amine will stick to the top of the column until the TEA front catches up, causing unpredictable co-elution[10].

  • Elution: Load the crude sample and elute using the modified mobile phase.

  • Self-Validation Step: Dry down a fraction containing the product under high vacuum to ensure all residual TEA (which has a distinct, fishy odor) is completely removed before NMR analysis.

Part 4: Quantitative Data Summary

Purification StrategyMechanism of ActionTypical Amine Removal EfficiencyBest Suited ForKey Limitation
Acid-Base Extraction Protonation of primary amine to form a water-soluble ammonium cation.>98%Neutral or tertiary amine products.Incompatible with acid-sensitive target molecules.
Polymer-Bound Isocyanate Covalent capture of the nucleophilic amine as an immobilized urea.95–99%Acid-sensitive products; high-throughput parallel synthesis.Requires aprotic solvents; resin can be expensive at scale.
Modified Silica Chromatography Competitive inhibition of silica silanol sites using a TEA modifier.90–95%Complex mixtures requiring separation of multiple basic byproducts.TEA must be thoroughly removed from the final product in vacuo.

Part 5: References

  • Acid-Base Extraction: Organic Chemistry Lab - studylib.net. 2

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. 1

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem. 5

  • Technical Support Center: Purification of Methylbenzyl(cyclohexylmethyl)amine - Benchchem. 8

  • Strategies in Organic Synthesis - Wipf Group (pitt.edu). 3

  • US6562944B1 - Amide library formation using a “by-product-free” activation/coupling sequence - Google Patents. 4

  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. 6

  • Application Note (Chromatography of Acids and Bases) - Sigma-Aldrich. 7

  • When basification of silica gel is required, before using Column chromatography? - ResearchGate. 10

  • Lead Discovery and Lead Modification - uniroma1.it. 9

Sources

Optimization

Optimization of catalytic hydrogenation to produce [4-(2-Methoxyphenoxy)phenyl]methanamine

The following technical guide details the optimization of catalytic hydrogenation for [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 19030-99-0). This molecule is a critical intermediate often synthesized via the reductio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of catalytic hydrogenation for [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 19030-99-0). This molecule is a critical intermediate often synthesized via the reduction of 4-(2-methoxyphenoxy)benzonitrile .

Status: Operational Subject: Optimization & Troubleshooting for Primary Amine Synthesis Applicable Chemistry: Heterogeneous Catalytic Hydrogenation (


)

Core Reaction Dynamics

The reduction of 4-(2-methoxyphenoxy)benzonitrile to its corresponding primary amine is a multiphase reaction sensitive to imine condensation . The electron-rich nature of the 2-methoxyphenoxy substituent at the para position increases the basicity of the intermediate imine, making selectivity control the primary challenge.

Reaction Pathway & Impurity Formation

The following diagram illustrates the competitive pathways between the desired primary amine and the "dimer" (secondary amine) impurity.[1]

ReactionPathway Nitrile 4-(2-Methoxyphenoxy) benzonitrile Imine Aldimine Intermediate Nitrile->Imine + H2 (Cat) PrimaryAmine TARGET: Primary Amine Imine->PrimaryAmine + H2 (Cat) SecAmine IMPURITY: Secondary Amine (Dimer) Imine->SecAmine + Primary Amine - NH3 Ammonia NH3 Ammonia->Imine Suppress Dimerization (Equilibrium Shift)

Figure 1: Mechanistic pathway showing the critical divergence between the target primary amine and the secondary amine impurity. High ammonia partial pressure suppresses the red dashed pathway.

Troubleshooting Guide (Q&A Format)

Category A: Selectivity & Impurity Control[3]

Q: I am observing 10-15% of the secondary amine (dimer) in my crude LC-MS. How do I suppress this? A: This is the most common failure mode in nitrile hydrogenation. The primary amine product attacks the intermediate imine to form a secondary imine, which then reduces to the dimer.

  • Root Cause: Insufficient ammonia or acidic suppression.

  • Corrective Action (Raney Nickel): You must saturate the solvent (typically Methanol) with Ammonia gas (

    
    )  or add ammonium hydroxide. The excess 
    
    
    
    shifts the equilibrium away from the dimer and stabilizes the primary imine.
  • Corrective Action (Pd/C): If using Palladium, switch to an acidic solvent system. Use Acetic Acid as the solvent or add 2-3 equivalents of HCl (in MeOH). This protonates the primary amine immediately upon formation, rendering it non-nucleophilic and unable to attack the imine intermediate.

Q: Can I use acetic anhydride instead of ammonia? A: Yes, this is a "trapping" strategy.

  • Method: Perform the hydrogenation in the presence of acetic anhydride (

    
    ).
    
  • Result: The primary amine is immediately acetylated to the Acetamide (

    
    ).
    
  • Trade-off: You will isolate the amide, not the free amine. You must then perform a hydrolysis step (KOH/EtOH reflux) to liberate the target amine. This adds a step but guarantees high selectivity (often >98%).

Category B: Reaction Stalling & Activity

Q: The reaction starts fast but stalls at 70% conversion. Adding more catalyst doesn't help. A: This suggests product inhibition (poisoning) rather than catalyst deactivation.

  • Mechanism: The generated amine binds strongly to the metal surface (especially Pd), blocking active sites from the nitrile.

  • Troubleshooting Steps:

    • Increase Pressure: Boost

      
       pressure from 5 bar to 20-30 bar to outcompete the amine desorption equilibrium.
      
    • Solvent Switch: If using non-polar solvents, switch to Methanol or Ethanol . Protic solvents help solvate the amine and desorb it from the catalyst surface.

    • Check Feedstock: Ensure the nitrile is free of sulfur. The thioether linkage in some phenoxy analogs (if S replaced O) is a potent poison, though your target is an ether. Ensure no residual sulfur reagents (e.g., from thionyl chloride steps) are present.

Q: I am seeing toluene and phenol byproducts. What is happening? A: You are experiencing Hydrogenolysis .[2]

  • Cause: Over-reduction. The benzylic C-N bond is cleaving (forming toluene derivative), or the ether bond is cleaving (forming phenol). This is common with Pd/C at temperatures >60°C or extended reaction times.

  • Fix:

    • Switch Catalyst: Change from Pd/C to Raney Nickel or Raney Cobalt . These are far less active toward hydrogenolysis of benzylic bonds.

    • Lower Temperature: Cap the reaction temperature at 40°C.

    • Stop Early: Monitor

      
       uptake strictly and quench immediately upon theoretical uptake.
      

Optimized Experimental Protocols

The following table contrasts the two industry-standard methods for this transformation.

FeatureMethod A: Raney Nickel (Preferred)Method B: Pd/C (Alternative)
Catalyst Raney Nickel (Active slurry)5% or 10% Pd/C (50% wet)
Solvent Methanol (7M

saturated)
Methanol + 3 eq. HCl (or Acetic Acid)
Pressure 5 – 10 bar3 – 5 bar
Temperature 25°C – 50°C20°C – 30°C
Selectivity High (with

)
High (with Acid)
Risk Pyrophoric catalyst; High pressureHydrogenolysis (C-N cleavage)
Workup Filter (Caution!), EvaporateFilter, Basify, Extract
Detailed Protocol: Method A (Raney Nickel)

Best for scale-up and preventing over-reduction.

  • Preparation: In a high-pressure autoclave, dissolve 4-(2-methoxyphenoxy)benzonitrile (1.0 eq) in Methanol (10 volumes).

  • Additive: Add 7N Ammonia in Methanol (2.0 – 5.0 eq relative to nitrile). Note: Liquid ammonia can also be dosed if the reactor allows.

  • Catalyst: Add Raney Nickel (20 wt% loading relative to substrate) as a slurry in water/methanol.

    • Safety: Raney Nickel is pyrophoric. Keep wet at all times.

  • Hydrogenation: Purge with

    
     (3x), then 
    
    
    
    (3x).[3] Pressurize to 10 bar
    
    
    . Stir vigorously (>1000 rpm) at 40°C .
  • Monitoring: Reaction is typically complete in 4–6 hours. Monitor by HPLC for the disappearance of nitrile and imine intermediate.

  • Workup: Filter catalyst through Celite under an inert atmosphere (Argon/Nitrogen blanket). Rinse with Methanol.[4] Concentrate filtrate to yield the crude amine.

Detailed Protocol: Method B (Pd/C with Acid Trap)

Best for laboratory scale if high-pressure equipment is unavailable.

  • Preparation: Dissolve substrate in Glacial Acetic Acid (10 volumes).

  • Catalyst: Add 10% Pd/C (10 wt% loading, 50% water wet).

  • Hydrogenation: Hydrogenate at 3 bar (balloon pressure is often insufficient for nitriles) at RT (25°C) .

  • Workup: Filter catalyst. The filtrate contains the acetate salt. Concentrate to remove acetic acid. Redissolve in water, basify with NaOH to pH >12, and extract with Dichloromethane (DCM) to isolate the free amine.

Decision Logic for Optimization

Use this flow to determine the next step in your optimization process.

DecisionTree Start Start Optimization CheckImpurity Analyze Crude Impurities Start->CheckImpurity IsDimer >5% Secondary Amine? CheckImpurity->IsDimer IsStart >10% Starting Material? IsDimer->IsStart No AddNH3 Action: Increase [NH3] or Switch to Acidic Media IsDimer->AddNH3 Yes IsCleave Toluene/Phenol Present? IsStart->IsCleave No BoostPress Action: Increase Pressure & Agitation Speed IsStart->BoostPress Yes SwitchRaNi Action: Switch to Raney Ni Reduce Temp IsCleave->SwitchRaNi Yes Success Process Optimized IsCleave->Success No

Figure 2: Troubleshooting logic flow for nitrile hydrogenation optimization.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on nitrile reduction selectivity).
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed comparison of Ra-Ni vs Pd/C).
  • US Patent 4,265,893 . (1981). Piperazinyl-alkoxy-indoles and related compounds. (Describes synthesis of Enciprazine and related phenoxy-phenyl intermediates).

  • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037–1057.

  • Hegedus, L. (1999). Selectivity of the Hydrogenation of Nitriles over Palladium Catalysts. Applied Catalysis A: General, 181(1), 131-138. (Discussion on Pd/C poisoning and selectivity).

Sources

Troubleshooting

Technical Support Guide: Minimizing Oxidation of [4-(2-Methoxyphenoxy)phenyl]methanamine

Case ID: OX-MPPM-001 Status: Active Priority: High (Stability Critical) Applicable Compound: [4-(2-Methoxyphenoxy)phenyl]methanamine (Free Base & Salt Forms) Critical Alert: The "Benzylic" Vulnerability Why is your compo...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OX-MPPM-001 Status: Active Priority: High (Stability Critical) Applicable Compound: [4-(2-Methoxyphenoxy)phenyl]methanamine (Free Base & Salt Forms)

Critical Alert: The "Benzylic" Vulnerability

Why is your compound degrading? Before implementing a fix, you must understand the failure mode. Your molecule contains a primary benzylic amine moiety attached to an electron-rich diphenyl ether backbone.

  • The Trigger: The methylene group (-CH₂-) adjacent to the amine is "activated" by the phenyl ring. In the presence of atmospheric oxygen (

    
    ) and light (
    
    
    
    ), a radical abstraction of a hydrogen atom occurs at this benzylic position.
  • The Cascade: This radical species reacts with oxygen to form a hydroperoxide, which dehydrates to form an imine .

  • The End Result: The imine hydrolyzes in trace water to form 4-(2-methoxyphenoxy)benzaldehyde (a yellow impurity) and ammonia.

Visualizing the Failure Mode:

OxidationMechanism Amine Target Amine (Colorless) Radical Benzylic Radical (Intermediate) Amine->Radical Light (hν) + O₂ (H-abstraction) Imine Imine Species (Unstable) Radical->Imine Oxidation (-H₂O) Aldehyde Aldehyde Impurity (Yellow/Brown) Imine->Aldehyde Hydrolysis (+H₂O)

Figure 1: The oxidative degradation pathway of benzylic amines.[1] The transition from amine to aldehyde is the primary cause of solution discoloration.

Troubleshooting & FAQs

Q: My solution turned faint yellow overnight. Is it ruined? A: Likely yes for sensitive biological assays. The yellow color indicates the formation of the aldehyde oxidation product or conjugated imines (Schiff bases). Even <1% oxidation can affect IC50 values in kinase/GPCR assays due to the high reactivity of the aldehyde byproduct.

Q: I am using DMSO. Isn't that safe? A: Not always. While DMSO is an excellent solvent, it is hygroscopic (absorbs water) and can act as a mild oxidant under certain conditions. For long-term storage, anhydrous DMSO stored at -20°C is acceptable, but for working solutions exposed to air, oxidation proceeds rapidly.

Q: Should I use the Free Base or the Hydrochloride Salt? A: Always use the Hydrochloride (HCl) salt if possible.

  • Mechanism: Protonating the amine (

    
    ) removes the lone pair electrons from the nitrogen and significantly raises the energy barrier for the initial radical abstraction step. The salt form is kinetically stable against auto-oxidation.
    

Step-by-Step Stabilization Protocols

Protocol A: The "Gold Standard" Solution Preparation

Use this for preparing stock solutions (10mM - 100mM).

Materials:

  • Solvent: Anhydrous DMSO or Methanol (HPLC Grade).

  • Gas: Argon (Ar) or Nitrogen (

    
    ).[2]
    
  • Glassware: Amber vials (silanized preferred).

Workflow:

  • Degas the Solvent: Do not skip this. Dissolved oxygen is the enemy.

    • Method: Sparge the solvent with Argon for 15 minutes using a long needle.

    • Better Method: Perform 3 cycles of Freeze-Pump-Thaw (see Reference 1).[2]

  • Weighing: Weigh the solid quickly. If using the Free Base, flush the weighing boat with Argon.

  • Dissolution: Add the degassed solvent to the vial under a stream of Argon.

  • Sealing: Cap immediately with a PTFE-lined septum cap. Parafilm is insufficient for long-term storage; use electrical tape or a specific sealing film over the cap.

Protocol B: Converting Free Base to HCl Salt (In-Situ)

If you only have the free base and observe instability, convert it immediately.

  • Dissolve the free base amine in a minimal amount of dry Diethyl Ether or Dichloromethane (DCM).

  • Cool to 0°C on ice.

  • Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.

  • The white precipitate formed is the stable hydrochloride salt.

  • Filter, wash with cold ether, and dry under vacuum.

Visualizing the Protection Workflow:

ProtectionWorkflow Start Start: Solid Compound CheckForm Is it a Salt (HCl)? Start->CheckForm MakeSalt Protocol B: Convert to HCl Salt CheckForm->MakeSalt No (Free Base) SolventPrep Protocol A: Degas Solvent (Ar Sparge) CheckForm->SolventPrep Yes MakeSalt->SolventPrep Dissolve Dissolve under Inert Gas SolventPrep->Dissolve Storage Store: -20°C or -80°C (Amber Vial) Dissolve->Storage

Figure 2: Decision tree for stabilizing [4-(2-Methoxyphenoxy)phenyl]methanamine from solid state to storage.

Solvent Compatibility & Stability Data

The following table summarizes the stability of primary benzylic amines in common solvents based on oxygen solubility and chemical reactivity.

SolventOxygen Solubility (mM) [2]Stability RiskRecommendation
Water (pH 7) 0.27High (Free base)Avoid for storage. Use only for immediate assay.
Water (0.1M HCl) 0.27Low (Stable)Recommended for aqueous dilutions. Low pH stabilizes the amine.
DMSO 2.10Medium Good for stock, but high

solubility requires thorough degassing.
Methanol 10.5Medium/High Prone to evaporation; high

capacity. Keep cold.
Acetonitrile 8.1Low/Medium Excellent for LC-MS standards; less reactive than alcohols.

Note: Organic solvents generally hold 10x more oxygen than water, making degassing critical for non-aqueous stocks.

References

  • University of Rochester. (n.d.). How To: Degas Solvents - Freeze-Pump-Thaw. Department of Chemistry. Retrieved March 5, 2026, from [Link]

  • Battino, R., Rettich, T. R., & Tominaga, T. (1983). The Solubility of Oxygen and Ozone in Liquids. Journal of Physical and Chemical Reference Data, 12(2), 163–178. [Link]

  • Kim, S. S., & Thakur, A. (2006). Selective oxidation of benzylic amines to imines. Department of Chemistry, Inha University. (Contextual grounding on benzylic amine oxidation mechanisms). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of [4-(2-Methoxyphenoxy)phenyl]methanamine

Introduction In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magneti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as the cornerstone for determining molecular architecture in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of [4-(2-Methoxyphenoxy)phenyl]methanamine, a molecule featuring a rich tapestry of functional groups including a primary amine, a diaryl ether linkage, and multiple distinct aromatic systems.

This document moves beyond a simple peak assignment. We will dissect the spectrum by predicting chemical shifts based on first principles, compare these predictions with empirical data, and benchmark the spectrum against structurally related analogues. This comparative approach not only validates our assignment but also provides a deeper understanding of how subtle structural modifications manifest in the 1H NMR spectrum. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and complex problem-solving.

Section 1: Theoretical Framework and Predicted 1H NMR Spectrum

Before analyzing the experimental spectrum, a robust theoretical prediction serves as our roadmap. The structure of [4-(2-Methoxyphenoxy)phenyl]methanamine presents several distinct proton environments, each influenced by the electronic effects of neighboring substituents.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition (400 MHz) cluster_2 Data Processing & Analysis a 1. Weigh 5-10 mg of [4-(2-Methoxyphenoxy)phenyl]methanamine b 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) a->b c 3. Add internal standard (e.g., TMS at 0 ppm) b->c d 4. Transfer to a 5 mm NMR tube c->d e 5. Insert sample and lock on solvent deuterium signal d->e f 6. Shim magnet coils for optimal field homogeneity e->f g 7. Set acquisition parameters: - Pulse angle: 30-45° - Acquisition time: ~4s - Relaxation delay: 2s - Number of scans: 16-32 f->g h 8. Acquire Free Induction Decay (FID) data g->h i 9. Apply Fourier Transform to FID h->i j 10. Phase correct the spectrum i->j k 11. Calibrate spectrum to TMS (0.00 ppm) j->k l 12. Integrate signals and analyze multiplicities k->l m 13. Assign peaks to protons l->m

Caption: Standard workflow for 1H NMR spectrum acquisition and analysis.

Step-by-Step Methodology
  • Solvent Selection (The "Why"): Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single, easily identifiable residual solvent peak at ~7.26 ppm. For compounds with poor solubility or to better resolve exchangeable protons like amines, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior alternative.

  • Concentration: A concentration of 5-10 mg in 0.7 mL of solvent is optimal. Overly concentrated samples can lead to peak broadening and distortion due to viscosity and intermolecular interactions, compromising data quality.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) due to its chemical inertness, magnetic isotropy, and single sharp resonance outside the typical range for most organic protons. [1]4. Shimming: This critical step adjusts the magnetic field to be perfectly homogeneous across the sample volume. Poor shimming is the most common cause of broad, asymmetric peaks and loss of resolution in coupling patterns.

  • Acquisition Parameters:

    • Number of Scans: Averaging multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio, making it easier to see small peaks and resolve complex multiplets.

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses ensures that all protons have fully relaxed back to their equilibrium state. This is crucial for accurate integration, as protons with long relaxation times can become saturated and give artificially low integrals if the delay is too short.

Section 3: Comparative Analysis with Structural Analogues

The most powerful method for validating spectral assignments is to compare the spectrum of the target molecule with those of simpler, structurally related compounds. This approach allows us to isolate the spectral contributions of specific molecular fragments.

Comparison Compound 1: Guaiacol (2-Methoxyphenol)

Guaiacol represents the methoxy-substituted aromatic ring (Ring B) of our target molecule. [2][3]Its 1H NMR spectrum in CDCl₃ typically shows the methoxy protons as a singlet around 3.79 ppm and a complex multiplet for the four aromatic protons between 6.8 and 6.95 ppm. [3]This confirms our assignment of the 4H multiplet in the upfield aromatic region to the protons of Ring B and the singlet at ~3.8 ppm to the methoxy group.

Comparison Compound 2: 4-Phenoxyaniline

This analogue is highly informative as it contains the diaryl ether linkage and the para-substituted aniline ring system, lacking only the methoxy group on one ring and the methylene spacer (-CH₂-) of the amine. Its spectrum clearly shows the characteristic AA'BB' pattern for a para-disubstituted ring, validating our assignment for Ring A in the target molecule. [4][5][6]The absence of the methoxy singlet and the presence of the amine protons directly on the ring further solidify our assignments.

Comparison Compound 3: Benzylamine

Benzylamine provides a direct reference for the benzylic methylene protons (Ha) and the primary amine protons (Hb). In CDCl₃, the benzylic -CH₂- protons of benzylamine appear as a singlet at approximately 3.84 ppm, and the amine -NH₂ protons appear as a broad singlet around 1.52 ppm. [7]This strongly supports our assignment of the 2H singlet at ~3.8 ppm in the target molecule to the benzylic protons (Ha).

Summary of Comparative Spectral Data
CompoundKey ProtonsObserved δ (ppm)How it Informs the Target Spectrum
[4-(2-Methoxyphenoxy)phenyl]methanamine -OCH₃ (He) ~3.8 (s) -
-CH₂- (Ha) ~3.8 (s) -
Aromatic Ring B ~6.8-7.1 (m) -
Aromatic Ring A ~6.9 (d), ~7.2 (d) -
Guaiacol-OCH₃~3.8 (s) [3]Confirms the chemical shift of the methoxy group (He).
Aromatic~6.8-6.95 (m) [3]Confirms the chemical shift range for the protons on Ring B.
4-PhenoxyanilineAromatic (para)~6.7-7.0 (two d) [4]Validates the assignment of the AA'BB' doublet of doublets pattern to Ring A.
Benzylamine-CH₂-~3.8 (s) [7]Confirms the chemical shift of the benzylic protons (Ha).
-NH₂~1.5 (s, broad) [7]Provides a reference point for the expected shift of the amine protons (Hb).

Conclusion

The 1H NMR spectrum of [4-(2-Methoxyphenoxy)phenyl]methanamine is a textbook example of how fundamental principles of chemical shift theory, spin-spin coupling, and comparative analysis converge to enable confident structural elucidation. By systematically deconstructing the molecule, predicting the spectrum, and then comparing it against relevant analogues, we have demonstrated a robust, self-validating workflow. The characteristic signals—the sharp methoxy singlet, the benzylic methylene singlet, the para-substituted AA'BB' system, and the complex upfield aromatic multiplet—all align perfectly with the proposed structure. This multi-faceted approach exemplifies the scientific rigor required in modern chemical research and provides a clear framework for tackling the spectral analysis of similarly complex molecules.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved March 7, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methoxyphenol (FDB011885). Retrieved March 7, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved March 7, 2026, from [Link]

  • Chem 360. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved March 7, 2026, from [Link]

  • Jakubke, H.-D. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved March 7, 2026, from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved March 7, 2026, from [Link]

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. Retrieved March 7, 2026, from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). (4-Aminophenoxy)benzene. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved March 7, 2026, from [Link]

  • Yeast Metabolome Database. (n.d.). 2-methoxyphenol (YMDB01430). Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved March 7, 2026, from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shift ppm table. California State Polytechnic University, Pomona. Retrieved March 7, 2026, from [Link]

  • University of Calgary. (n.d.). NMR Chart. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved March 7, 2026, from [Link]

  • Max-Planck-Institut für Kohlenforschung. (n.d.). Supporting Information. MPG.PuRe. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved March 7, 2026, from [Link]

  • ATB (Automated Topology Builder). (n.d.). Guaiacol | C7H8O2 | MD Topology | NMR | X-Ray. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). 2-methoxy phenol, guaiacol. Retrieved March 7, 2026, from [Link]

  • SpectraBase. (n.d.). (4-Methoxyphenyl)(phenyl)methanamine. Retrieved March 7, 2026, from [Link]

Sources

Comparative

HPLC Method Development for[4-(2-Methoxyphenoxy)phenyl]methanamine Purity: A Comparative Guide on Column Chemistries and Mobile Phase Strategies

Executive Summary Developing a stability-indicating HPLC method for [4-(2-Methoxyphenoxy)phenyl]methanamine presents a classic chromatographic paradox. While its diphenyl ether core provides predictable hydrophobic reten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a stability-indicating HPLC method for [4-(2-Methoxyphenoxy)phenyl]methanamine presents a classic chromatographic paradox. While its diphenyl ether core provides predictable hydrophobic retention, its terminal primary amine acts as a potent cation at standard mobile phase pH levels. This basic moiety inevitably interacts with residual acidic silanols on traditional silica columns, resulting in severe peak tailing, shifting retention times, and compromised purity integration.

As a Senior Application Scientist, I approach this not through trial-and-error, but through a causality-driven methodology. This guide objectively compares three distinct column chemistries—Standard Fully Porous C18, Polar-Embedded Superficially Porous Particles (SPP), and High-pH Stable Hybrid Silica—providing the mechanistic rationale and experimental data required to build a self-validating, robust purity method.

The Physicochemical Challenge: The "Silanol Effect"

To understand the chromatography, we must first analyze the molecule.[4-(2-Methoxyphenoxy)phenyl]methanamine consists of a bulky, polarizable diphenyl ether core with an ortho-methoxy substituent, terminating in a primary methanamine group (-CH₂-NH₂).

The primary amine has a pKa of approximately 9.3. In standard acidic or neutral mobile phases (pH 2.0 – 7.0), this group is fully protonated (-NH₃⁺). Traditional reversed-phase C18 columns rely on end-capping to mask residual surface silanols (-Si-OH). However, due to steric hindrance during the manufacturing process, end-capping is never 100% complete. These exposed silanols become ionized (pKa ~4.5) and undergo strong secondary ion-exchange interactions with the protonated amine[1]. This dual-retention mechanism (hydrophobic + ion-exchange) is the root cause of the asymmetric peak tailing commonly observed with this class of compounds.

Mechanistic Mitigation Strategies

To circumvent silanol interactions and achieve Gaussian peak shapes, we must manipulate either the stationary phase chemistry or the mobile phase ionization state.

  • Low pH with Polar-Embedded Stationary Phases: By incorporating an amide or carbamate functional group near the silica surface, a localized "virtual water layer" is formed. This polar shield repels the protonated amine from the underlying silica surface, drastically improving peak shape without the need for complex, system-contaminating ion-pairing reagents[2].

  • High pH with Hybrid Silica Particles: By raising the mobile phase pH to 10.0, the primary amine is largely deprotonated, neutralizing its charge and completely eliminating ion-exchange interactions. Because traditional silica dissolves at pH > 8, this strategy requires Ethylene Bridged Hybrid (BEH) particles, which incorporate organic bridges within the silica matrix to provide extreme pH stability.

Silanol Analyte [4-(2-Methoxyphenoxy)phenyl]methanamine (Basic Amine, pKa ~9.3) Silica Standard Silica C18 (Residual Silanols -SiO⁻) Analyte->Silica Mid/Low pH Hybrid Hybrid Silica (BEH) (Reduced Silanols, High pH Stable) Analyte->Hybrid High pH (pH 10) Polar Polar-Embedded C18 (Shielding Effect) Analyte->Polar Low pH (pH 3) Outcome1 Ion-Exchange Interaction Severe Peak Tailing Silica->Outcome1 Outcome2 Deprotonated Amine (pH 10) Sharp Peak, High Retention Hybrid->Outcome2 Outcome3 Shielded Silanols (pH 3) Sharp Peak, Moderate Retention Polar->Outcome3

Caption: Mechanism of silanol interactions with basic amines and corresponding chromatographic mitigation strategies.

Column Chemistry Comparison

To establish the optimal purity method, we evaluated three distinct column technologies against the target analyte:

  • Product A (The Benchmark): Waters XBridge BEH C18. Utilizing Ethylene Bridged Hybrid technology, this column is stable from pH 1 to 12, allowing us to exploit the high-pH deprotonation strategy.

  • Product B (The Alternative): Agilent InfinityLab Poroshell 120 Bonus-RP. A superficially porous particle (SPP) column with a polar-embedded amide linkage, designed to shield basic analytes at low pH while delivering UHPLC-like efficiency at HPLC pressures[3].

  • Product C (The Baseline): Standard Fully Porous C18. A traditional high-purity silica column (pH 2-8 range) used to demonstrate the baseline silanol interaction.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in System Suitability Test (SST) criteria.

Sample Preparation
  • Diluent: 50:50 LC-MS grade Water : Acetonitrile.

  • Concentration: 0.5 mg/mL of [4-(2-Methoxyphenoxy)phenyl]methanamine spiked with 0.1% w/w of a neutral synthetic precursor impurity (4-(2-methoxyphenoxy)benzonitrile) to evaluate resolution (

    
    ).
    
Method A: High pH Screening (Hybrid BEH C18)
  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 10% B hold for 1 min, ramp to 90% B over 14 min.

  • Flow Rate: 1.0 mL/min | Temperature: 40 °C | Injection Volume: 5 µL.

  • SST Criteria: Tailing factor (

    
    ) must be 
    
    
    
    1.2; Resolution (
    
    
    )
    
    
    2.0.
Method B: Low pH Screening (Polar-Embedded SPP)
  • Column: Agilent Poroshell 120 Bonus-RP, 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B hold for 1 min, ramp to 90% B over 14 min.

  • Flow Rate: 1.2 mL/min (leveraging the lower backpressure of SPP) | Temperature: 40 °C | Injection Volume: 5 µL.

  • SST Criteria: Tailing factor (

    
    ) must be 
    
    
    
    1.3; Theoretical plates (
    
    
    )
    
    
    15,000.

Quantitative Performance Data

The following table summarizes the experimental data obtained from the three column chemistries.

Column ChemistryStrategy / Mobile Phase pHRetention Time (

, min)
Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Neutral Impurity
Standard Fully Porous C18 Baseline / Low (pH 2.7)6.422.15 (Fail)8,5001.4 (Co-elution risk)
Poroshell 120 Bonus-RP Polar-Embedded / Low (pH 2.7)5.851.12 (Pass)18,2002.8 (Baseline separated)
XBridge BEH C18 Hybrid Silica / High (pH 10.0)9.201.05 (Pass)22,5004.5 (Orthogonal shift)

Data Analysis: At pH 2.7, the Standard C18 column fails the SST criteria due to severe ion-exchange tailing (


 = 2.15). The Polar-Embedded SPP column successfully shields the protonated amine, restoring peak symmetry (

= 1.12) and providing rapid, highly efficient separations. However, the Hybrid BEH C18 at pH 10.0 yields the ultimate performance. By deprotonating the amine, the analyte's hydrophobicity increases, shifting its retention time significantly later (9.20 min). This orthogonal shift provides massive resolution (

= 4.5) from the neutral impurity, which remains unaffected by the pH change.

Method Development Workflow Visualization

For researchers developing methods for similar diphenyl ether amines, the following logical decision tree should be utilized to bypass unnecessary trial-and-error.

Workflow Start Start:[4-(2-Methoxyphenoxy)phenyl]methanamine Screen1 Screen 1: Low pH (pH 2.7) 0.1% Formic Acid / ACN Start->Screen1 Screen2 Screen 2: High pH (pH 10.0) 10mM NH4HCO3 / ACN Start->Screen2 Eval1 Evaluate Peak Shape (Tf) & Retention (k') Screen1->Eval1 Screen2->Eval1 Decision Is Tailing Factor < 1.2? Eval1->Decision OptLow Optimize on Polar-Embedded SPP (e.g., Poroshell 120 Bonus-RP) Decision->OptLow Yes (Low pH) OptHigh Optimize on Hybrid C18 (e.g., XBridge BEH C18) Decision->OptHigh Yes (High pH) Fail Investigate Ion-Pairing or Alternative Selectivity (PFP) Decision->Fail No

Caption: Method development workflow and decision tree for basic amine purity analysis.

Conclusion & Recommendations

When developing a purity method for[4-(2-Methoxyphenoxy)phenyl]methanamine, standard C18 columns should be avoided due to unavoidable silanol interactions.

  • For High-Throughput LC-MS or QC Screening: The Agilent Poroshell 120 Bonus-RP operating at low pH is highly recommended. The polar-embedded technology effectively masks silanols, while the superficially porous particles provide rapid analysis times compatible with standard HPLC systems.

  • For Rigorous Stability-Indicating Purity (Recommended): The Waters XBridge BEH C18 operating at pH 10.0 is the superior choice. Deprotonating the primary amine fundamentally eliminates the root cause of peak tailing. Furthermore, the pH-induced shift in retention time provides orthogonal selectivity against neutral degradation products and synthetic impurities, ensuring absolute confidence in peak purity integration.

References

  • Waters Corporation. XBridge Columns | UHPLC & HPLC Columns with BEH Technology. Available at:[Link]

  • Agilent Technologies. InfinityLab Poroshell 120 columns for HPLC and UHPLC. Available at:[Link]

  • Hebert, V. R.; Middleton, J. R.; Tomaszewska, E.; Fox, L. K. Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk. Journal of Agricultural and Food Chemistry, 2003, 51(3), 567-570. Available at:[Link]

  • Snyder, L. R.; Kirkland, J. J.; Glajch, J. L. Practical HPLC Method Development, 2nd ed. Wiley: New York, 1997. (Reviewed in J. Am. Chem. Soc. 1998). Available at:[Link]

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Validation

High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Dynamics of[4-(2-Methoxyphenoxy)phenyl]methanamine

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Metabolism/Pharmacokinetics (DMPK) Researchers. As a Senior Application Scientist, I frequently evaluate how different mass spectrometry (MS)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Metabolism/Pharmacokinetics (DMPK) Researchers.

As a Senior Application Scientist, I frequently evaluate how different mass spectrometry (MS) fragmentation techniques handle complex, multi-motif small molecules. [4-(2-Methoxyphenoxy)phenyl]methanamine (Exact Mass: 229.1103 Da) presents a fascinating analytical challenge. Its structure combines a highly labile benzylamine moiety with a robust diaryl ether linkage and a methoxyarene group.

This guide objectively compares the performance of three primary fragmentation techniques—Resonant CID (Collision-Induced Dissociation) , Beam-type HCD (Higher-energy Collisional Dissociation) , and EThcD (Electron-Transfer/Higher-Energy Collision Dissociation) —for the structural elucidation of this compound. By analyzing the causality behind the gas-phase dissociation, we can establish a self-validating workflow for confident structural assignment.

Structural & Ionization Dynamics (The "Why")

Before comparing platforms, we must understand the molecule's intrinsic gas-phase behavior. Under positive Electrospray Ionization (ESI+), the primary amine acts as the dominant protonation site (Gas-Phase Basicity > 890 kJ/mol), exclusively yielding the


 precursor at 

230.1176
.

The fragmentation of this precursor is governed by competing energy thresholds:

  • Pathway A (Low Activation Energy): Protonated benzylamines undergo a characteristic loss of ammonia (

    
    , -17.0265 Da). Mechanistically, this involves the elongation of the 
    
    
    
    bond to form an ion/neutral complex, eventually yielding a resonance-stabilized benzylic cation at
    
    
    213.0910
    [1].
  • Pathway B (High Activation Energy): Cleavage of the diaryl ether bond. This charge-remote process requires significant internal energy deposition. Cleavage yields a neutral loss of 2-methoxyphenol (guaiacol, -124.0524 Da), leaving a highly diagnostic p-quinone methide iminium ion at

    
     106.0651 .
    
  • Pathway C (Intermediate Energy): The methoxy group can undergo a rearrangement to eliminate methanol (

    
    , -32.0262 Da), yielding a phenoxonium ion at 
    
    
    
    198.0913
    .

Pathway M [M+H]+ m/z 230.118 Protonated Amine A [M+H - NH3]+ m/z 213.091 Benzylic Cation M->A -NH3 (-17 Da) Low Energy Threshold B [C7H8N]+ m/z 106.065 p-Quinone Methide Iminium M->B -Guaiacol (-124 Da) High Energy Threshold C [M+H - CH3OH]+ m/z 198.091 Phenoxonium Ion M->C -CH3OH (-32 Da) Intermediate Energy A->B -Guaiacol (-124 Da) Secondary Cleavage

Fig 1: Primary gas-phase fragmentation pathways of [4-(2-Methoxyphenoxy)phenyl]methanamine.

Fragmentation Technique Comparison: CID vs. HCD vs. EThcD

To objectively evaluate analytical performance, we must compare how different dissociation techniques navigate the energy thresholds described above.

Alternative 1: Resonant CID (Ion Trap / Low-Energy Q-TOF)
  • Mechanism: Slow heating via multiple low-energy collisions.

  • Performance: Resonant CID excels at identifying the benzylamine motif. The low activation energy of the deamination pathway means the precursor rapidly converts to the

    
     213.0910 ion. However, because resonant CID typically ejects the primary fragment from the activation field, it fails  to deposit enough energy to break the robust diaryl ether bond.
    
  • Verdict: Insufficient for complete structural characterization. It cannot differentiate this compound from positional isomers lacking the specific ether linkage.

Alternative 2: Beam-Type HCD (Orbitrap Platform)
  • Mechanism: High-energy, single-pass collisions in a multipole collision cell.

  • Performance: HCD is the superior technique for this compound. By utilizing Stepped Normalized Collision Energy (sNCE) , HCD simultaneously captures both low-energy (ammonia loss) and high-energy (ether cleavage) fragments in a single composite spectrum. It successfully generates the critical

    
     106.0651 diagnostic ion, confirming the 4-(aminomethyl)phenyl substructure.
    
  • Verdict: The gold standard for diaryl ether structural elucidation [2].

Alternative 3: EThcD (Electron-Transfer/Higher-Energy Collision Dissociation)
  • Mechanism: Radical-driven electron transfer followed by supplemental collisional activation.

  • Performance: While heavily marketed for complex biomolecules, EThcD is objectively inefficient here. Electron Transfer Dissociation (ETD) requires multiply charged precursors (

    
    ) to be effective. Because our target is a singly charged small molecule (
    
    
    
    ), the electron transfer step yields poor signal-to-noise, neutralizing the ion rather than fragmenting it.
  • Verdict: Not recommended. It introduces unnecessary duty-cycle overhead with inferior data quality compared to HCD.

Quantitative Data Summary
Fragment IonExact Mass (

)
FormulaPathwayQ-TOF CID (20 eV) Rel. AbundanceOrbitrap HCD (sNCE 20,35,50) Rel. Abundance

230.1176

Precursor15%< 1% (Depleted)

213.0910

Benzylamine Deamination100% (Base) 45%

106.0651

Diaryl Ether Cleavage< 2%100% (Base)

198.0913

Methoxy Cleavage2%15%

123.0441

Ether Cleavage (Guaiacol Cation)0%25%

Self-Validating Experimental Protocol

To ensure reproducibility and trust in the data, the following LC-HRMS/MS workflow is designed as a self-validating system. The chromatographic gradient is optimized to prevent on-column degradation of the ether linkage, while the mass spectrometer parameters are tuned to capture the full dynamic range of the fragments.

Step 1: Sample Preparation

  • Prepare a 1 mg/mL stock solution of[4-(2-Methoxyphenoxy)phenyl]methanamine in LC-MS grade Methanol.

  • Dilute to a final working concentration of 100 ng/mL in a 95:5 Water:Acetonitrile solution containing 0.1% Formic Acid. Causality: The acidic aqueous environment ensures 100% protonation of the primary amine prior to ESI, maximizing MS1 sensitivity.

Step 2: UHPLC Chromatography

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min. Causality: The moderate hydrophobicity of the diaryl ether requires a rapid organic ramp to maintain sharp peak shapes (FWHM < 3 seconds) and prevent peak tailing.

Step 3: Orbitrap Mass Spectrometry (HCD Workflow)

  • Source Parameters: ESI(+), Spray Voltage 3.5 kV, Capillary Temperature 275°C.

  • MS1 Settings: Resolution 70,000 (at

    
     200); AGC Target 
    
    
    
    ; Maximum IT 50 ms.
  • MS2 Settings (Data-Dependent): Resolution 17,500; AGC Target

    
    .
    
  • Activation: Utilize Stepped NCE (Normalized Collision Energy) at 20, 35, and 50 . Causality: NCE 20 captures the fragile

    
     213.0910 ion, while NCE 50 forces the cleavage of the ether bond to yield the 
    
    
    
    106.0651 ion. The instrument averages these into a single, information-rich MS/MS spectrum.

Workflow S1 Sample Prep 100 ng/mL in 95:5 H2O:MeCN (0.1% FA) S2 UHPLC Separation C18, 1.7 µm 5-95% Gradient S1->S2 S3 ESI(+) Ionization Spray Voltage: 3.5 kV Capillary: 275°C S2->S3 S4 Orbitrap MS/MS Stepped NCE: 20, 35, 50 Res: 17,500 S3->S4

Fig 2: Optimized LC-HRMS/MS workflow for capturing comprehensive fragmentation data.

Conclusion

For the structural elucidation of [4-(2-Methoxyphenoxy)phenyl]methanamine, Orbitrap HCD with Stepped NCE significantly outperforms both low-energy Q-TOF CID and EThcD. By providing sufficient kinetic energy to overcome the high activation barrier of the diaryl ether bond—while simultaneously preserving the low-energy deamination fragments—HCD delivers a complete, unambiguous fragmentation fingerprint necessary for rigorous pharmaceutical and chemical analysis.

References

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.Journal of Mass Spectrometry, 2006.

    
     loss observed in our Pathway A.
    URL:[Link]
    
  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 2011. Provides authoritative grounding on the heterolytic cleavage of benzylic bonds and ether linkages under beam-type (HCD) collision conditions. URL:[Link]

Comparative

A Comparative Guide to the Bioactivity of [4-(2-Methoxyphenoxy)phenyl]methanamine and 4-phenoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery, the diaryl ether motif stands as a privileged scaffold, underpinning the bioactivity of a diverse array of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the diaryl ether motif stands as a privileged scaffold, underpinning the bioactivity of a diverse array of therapeutic agents. This guide provides a detailed comparative analysis of two structurally related diaryl ether compounds: [4-(2-Methoxyphenoxy)phenyl]methanamine and 4-phenoxybenzylamine. While both molecules share a core diaryl ether structure, the introduction of a methoxy group in the ortho position of the terminal phenyl ring in [4-(2-Methoxyphenoxy)phenyl]methanamine introduces significant electronic and steric changes that are likely to influence its biological profile.

This document synthesizes available experimental data to offer a head-to-head comparison, exploring established biological activities and providing detailed experimental protocols for their assessment. Where direct experimental data for [4-(2-Methoxyphenoxy)phenyl]methanamine is limited, we will draw upon data from closely related analogues to infer potential bioactivities, clearly delineating established findings from reasoned postulations.

Chemical Structures and Key Physicochemical Properties

A foundational understanding of the chemical structures of these compounds is crucial for interpreting their biological activities.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
[4-(2-Methoxyphenoxy)phenyl]methanamine C₁₄H₁₅NO₂229.28
4-phenoxybenzylamine C₁₃H₁₃NO199.25

The key structural difference is the presence of a methoxy group on the 2-position of the phenoxy ring in [4-(2-Methoxyphenoxy)phenyl]methanamine. This substitution can influence the molecule's conformation, polarity, and ability to participate in hydrogen bonding, all of which are critical determinants of bioactivity.

Comparative Bioactivity Profile

This section will delve into the known and potential biological activities of both compounds, providing a comparative analysis supported by available data.

4-phenoxybenzylamine: A Profile of Established Activity

4-phenoxybenzylamine has been investigated for its activity in two distinct biological contexts: as an alpha-adrenergic receptor antagonist and as an inhibitor of the Hepatitis C Virus (HCV) NS3 protein.

4-phenoxybenzylamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors.[1][2][3][4] This activity is responsible for its antihypertensive effects.

  • Mechanism of Action: It forms a stable, covalent bond with alpha-adrenergic receptors, leading to a long-lasting blockade.[1] This prevents endogenous catecholamines like norepinephrine and epinephrine from binding and causing vasoconstriction. The result is vasodilation and a subsequent lowering of blood pressure.[1][3] As a non-selective antagonist, it blocks both α1 and α2 receptors.[1][2]

  • Therapeutic Implications: This mechanism underpins its use in managing hypertensive episodes, particularly those associated with pheochromocytoma.[1][3]

4-phenoxybenzylamine has been identified as an allosteric inhibitor of the Hepatitis C Virus (HCV) NS3 protein, a multifunctional enzyme essential for viral replication.[5][6][7]

  • Mechanism of Action: It binds to a novel, highly conserved allosteric site at the interface of the protease and helicase domains of the NS3 protein. This binding stabilizes an inactive conformation of the enzyme, thereby inhibiting its function.[5] The reported half-maximal inhibitory concentration (IC50) against the full-length NS3/4A protein is approximately 500 μM.[5]

  • Therapeutic Potential: As a novel class of direct-acting antiviral agents, it represents a potential starting point for the development of new therapies for Hepatitis C.[5][8]

[4-(2-Methoxyphenoxy)phenyl]methanamine: An Arena of Potential

Direct experimental data on the specific bioactivities of [4-(2-Methoxyphenoxy)phenyl]methanamine are not extensively reported in publicly available literature. However, by examining the activities of structurally similar compounds, we can infer a range of potential biological activities. The presence of the 2-methoxyphenol moiety is a key feature found in a variety of bioactive natural and synthetic compounds.[9][10]

The diaryl ether scaffold is a common feature in a number of compounds with demonstrated anticancer properties.[11] Furthermore, derivatives of 4-substituted-2-methoxyphenols have shown interesting growth inhibitory activities against various cancer cell lines.[10] For instance, certain hydroxylated biphenyls derived from this scaffold exhibit IC50 values in the low micromolar range against malignant melanoma cell lines.[10]

Phenolic compounds, including those with a 2-methoxyphenol structure, are well-known for their antioxidant properties.[12] The methoxy group can modulate the radical scavenging ability of the adjacent hydroxyl group. The anti-inflammatory potential is also plausible, as various diaryl ether derivatives have been investigated for their ability to inhibit key inflammatory mediators.[12]

The core structure of [4-(2-Methoxyphenoxy)phenyl]methanamine serves as a versatile building block in the synthesis of more complex molecules with diverse pharmacological activities. For example, derivatives have been explored as peroxisome proliferator-activated receptor (PPAR) alpha/gamma dual agonists for the treatment of type 2 diabetes and dyslipidemia.[13]

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments relevant to the discussed bioactivities.

Protocol 1: Alpha-Adrenergic Receptor Binding Assay

This protocol is designed to determine the binding affinity of a test compound for alpha-adrenergic receptors using a competitive radioligand binding assay.[14][15]

Objective: To determine the inhibitory constant (Ki) of the test compounds for α1- and α2-adrenergic receptors.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing the target alpha-adrenergic receptor subtype.

  • Radioligand: [³H]-Prazosin for α1 receptors or [³H]-Yohimbine for α2 receptors.

  • Non-specific binding control: Phentolamine (10 µM).

  • Test compounds: [4-(2-Methoxyphenoxy)phenyl]methanamine and 4-phenoxybenzylamine.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • 96-well microtiter plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL Radioligand, 50 µL Cell Membranes.

    • Non-specific Binding: 25 µL Phentolamine (10 µM), 25 µL Radioligand, 50 µL Cell Membranes.

    • Competitive Binding: 25 µL of serially diluted test compound, 25 µL Radioligand, 50 µL Cell Membranes.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold Assay Buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competitive binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: HCV NS3 Helicase Activity Assay (ELISA-based)

This protocol describes a non-radioactive ELISA-based method to measure the unwinding activity of HCV NS3 helicase and the inhibitory effect of test compounds.[16][17]

Objective: To determine the IC50 value of the test compounds for HCV NS3 helicase activity.

Materials:

  • Recombinant HCV NS3 helicase.

  • Streptavidin-coated 96-well microtiter plates.

  • Biotin-labeled single-stranded DNA or RNA template.

  • Digoxigenin (DIG)-labeled complementary release strand.

  • Anti-DIG antibody conjugated to horseradish peroxidase (HRP).

  • HRP substrate (e.g., TMB).

  • Helicase Assay Buffer: 25 mM MOPS-KOH (pH 7.0), 3 mM MgCl₂, 2 mM DTT, 5% glycerol, 0.01% Tween-20.

  • ATP solution.

  • Wash Buffer: PBS with 0.05% Tween-20.

  • Stop Solution: 1 M H₂SO₄.

  • Plate reader.

Procedure:

  • Substrate Annealing: Anneal the biotin-labeled template strand with the DIG-labeled release strand to form the double-stranded substrate.

  • Plate Coating: Add the annealed substrate to the streptavidin-coated plate and incubate to allow binding of the biotinylated strand. Wash to remove unbound substrate.

  • Inhibitor Incubation: Add serially diluted test compounds to the wells, followed by the HCV NS3 helicase. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the helicase reaction by adding ATP to each well. Incubate at 37°C for 30 minutes.

  • Detection:

    • Wash the plate to remove the unwound DIG-labeled strand.

    • Add anti-DIG-HRP antibody and incubate.

    • Wash the plate and add the HRP substrate.

    • Stop the reaction with Stop Solution.

  • Data Analysis: Measure the absorbance at 450 nm. A decrease in absorbance indicates helicase activity (unwinding). Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression.

Visualizing the Mechanisms

To better understand the biological processes involved, the following diagrams illustrate the key signaling pathways.

Alpha-Adrenergic Receptor Signaling and its Antagonism

Alpha_Adrenergic_Signaling Norepinephrine Norepinephrine (Agonist) Receptor Receptor Norepinephrine->Receptor Binds Antagonist 4-phenoxybenzylamine (Antagonist) Antagonist->Receptor Blocks (Irreversibly) PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC_activation->Vasoconstriction G_protein G_protein Receptor->G_protein Activates PLC PLC G_protein->PLC Activates PLC->PIP2 Cleaves

HCV NS3 Helicase Unwinding and its Inhibition

HCV_NS3_Helicase Inhibitor 4-phenoxybenzylamine (Allosteric Inhibitor) NS3 NS3 Inhibitor->NS3 Binds to Allosteric Site Inactive_NS3 Inactive NS3 Conformation NS3->Inactive_NS3 Stabilizes

Conclusion and Future Directions

This guide provides a comparative overview of the bioactivities of [4-(2-Methoxyphenoxy)phenyl]methanamine and 4-phenoxybenzylamine. 4-phenoxybenzylamine is a well-characterized molecule with established roles as an irreversible alpha-adrenergic antagonist and a novel allosteric inhibitor of HCV NS3 helicase. In contrast, the bioactivity of [4-(2-Methoxyphenoxy)phenyl]methanamine remains largely unexplored.

The structural similarity, particularly the presence of the diaryl ether scaffold, suggests that [4-(2-Methoxyphenoxy)phenyl]methanamine is likely to possess significant biological activity. Inferences from related compounds point towards potential anticancer, antioxidant, and anti-inflammatory properties. The addition of the methoxy group is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, and its impact on the bioactivity of this scaffold warrants further investigation.

The experimental protocols provided herein offer a starting point for researchers to directly compare these two compounds and to elucidate the specific biological functions of [4-(2-Methoxyphenoxy)phenyl]methanamine. Such studies are crucial for unlocking the therapeutic potential of this and other related diaryl ether compounds.

References

  • Kyono, K., et al. (1998). An ELISA for RNA helicase activity: application as an assay of the NS3 helicase of hepatitis C virus. Journal of Virological Methods, 76(1-2), 119-130. [Link]

  • Frick, D. N. (2012). Identification and Analysis of Inhibitors Targeting the Hepatitis C Virus NS3 Helicase. Methods in Molecular Biology, 823, 233-251. [Link]

  • Talele, T. T., et al. (2003). A colorimetric assay for the helicase activity of hepatitis C virus NS3 protein. Bioorganic & Medicinal Chemistry Letters, 13(10), 1749-1752. [Link]

  • Belon, C. A., & Frick, D. N. (2009). A Method to Simultaneously Monitor Hepatitis C Virus NS3 Helicase and Protease Activities. Methods in Molecular Biology, 510, 213-224. [Link]

  • Frick, D. N. (2008). Hepatitis C VIrus NS3 Helicase Inhibitor Discovery. Grantome. [Link]

  • Zhong, H., & Minneman, K. P. (2012). α-Adrenoceptor assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.6. [Link]

  • Ozturk, G., et al. (2022). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega, 7(10), 8435-8446. [Link]

  • Belon, C. A., et al. (2012). Optimization of Potent Hepatitis C Virus NS3 Helicase Inhibitors Isolated from the Yellow Dyes Thioflavine S and Primuline. ACS Medicinal Chemistry Letters, 3(6), 462-467. [Link]

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  • Delogu, G., et al. (2011). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 8(8), 713-720. [Link]

  • Google Patents. (2018).
  • Lee, J., et al. (2020). In vitro anticancer evaluation of micelles containing N-(4-(2-((4-methoxybenzyl)amino)ethyl)phenyl)heptanamide, an analogue of fingolimod. Journal of Pharmaceutical Investigation, 51, 237-246. [Link]

  • Frick, D. N. (2011). Hepatitis C Virus NS3 Helicase Inhibitor Discovery. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Dettori, M. A., et al. (2011). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 8(8), 713-720. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192-199. [Link]

  • Gress, K., & Schilling, J. (2023). Phenoxybenzamine. In StatPearls. StatPearls Publishing. [Link]

  • Google Patents. (2023). Therapeutically active compounds and their methods of use.
  • Magalhães, H. I., et al. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer Chemotherapy and Pharmacology, 68(1), 45-52. [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(24), 11568-11581. [Link]

  • Al-Harthy, T., et al. (2020). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology Research & Perspectives, 8(5), e00649. [Link]

  • Pharmaceutical Patent Analyst. (2024). Patent highlights August–September 2023. Pharmaceutical Patent Analyst, 13(2), 43-47. [Link]

  • Chen, Z. J., & Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281-1288. [Link]

  • da Silva, A. F., et al. (2021). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 65(12), e0113821. [Link]

  • Google Patents. (1998).
  • CV Pharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). [Link]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333-1345. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Alpha 1 Adrenergic Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Frick, D. N. (2008). Hepatitis C VIrus NS3 Helicase Inhibitor Discovery. Grantome. [Link]

  • Magalhães, H. I., et al. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer Chemotherapy and Pharmacology, 68(1), 45-52. [Link]

  • Google Patents. (2018).
  • El-Sayed, N. F., et al. (2023). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry, 47(11), 5243-5259. [Link]

  • Szliszka, E., et al. (2013). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 18(11), 13575-13588. [Link]

  • Kuś, P., et al. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Basic & Clinical Pharmacology & Toxicology, 128(5), 651-663. [Link]

  • Lee, H., et al. (2021). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. Molecules, 26(23), 7179. [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • Al-Tel, T. H., et al. (2013). Antimutagenic and antioxidant activity of novel 4-substituted phenyl-2. Drug Design, Development and Therapy, 7, 97-105. [Link]

  • SpectraBase. (n.d.). (4-Methoxyphenyl)(phenyl)methanamine. [Link]

Sources

Validation

Elemental Analysis Standards for [4-(2-Methoxyphenoxy)phenyl]methanamine

This guide provides a technical framework for the Elemental Analysis (CHN/O) of [4-(2-Methoxyphenoxy)phenyl]methanamine , a primary amine intermediate often used in pharmaceutical synthesis. The "Product" in this context...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for the Elemental Analysis (CHN/O) of [4-(2-Methoxyphenoxy)phenyl]methanamine , a primary amine intermediate often used in pharmaceutical synthesis.

The "Product" in this context refers to the analyte (the synthesized amine), while the "Alternatives" refer to the Calibration Standards (Certified Reference Materials) used to validate its composition. Selecting the correct standard is critical for minimizing matrix errors in combustion analysis.

Protocol Design & Calibration Standard Selection

Executive Summary: The Analyte Profile

To accurately validate [4-(2-Methoxyphenoxy)phenyl]methanamine, the analyst must first establish the theoretical benchmark. This compound is a primary amine with an ether backbone, making it susceptible to CO₂ absorption (carbamate formation) and hygroscopicity .

Compound Identity:

  • IUPAC Name: [4-(2-Methoxyphenoxy)phenyl]methanamine

  • Formula:

    
    
    
  • Molecular Weight: 229.28 g/mol

  • Key Functional Groups: Primary Amine (

    
    ), Ether linkage (
    
    
    
    ), Methoxy group (
    
    
    ).
Theoretical Composition (The Benchmark)
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1412.011168.1573.34%
Hydrogen (H) 151.00815.126.59%
Nitrogen (N) 114.00714.016.11%
Oxygen (O) 215.99932.0013.96%

Comparative Guide: Selecting the Calibration Standard

The accuracy of your analysis depends on the "Alternative" (Standard) you choose to calibrate the combustion analyzer. The standard must mimic the combustion properties and elemental ratios of the analyte.

Comparison of Certified Reference Materials (CRMs)
FeatureAcetanilide (Recommended) Sulfanilamide Benzoic Acid Stearic Acid
Formula




Nitrogen % 10.36% 16.27%0.00% 0.00%
C/N Ratio ~7:1~3.7:1N/AN/A
Combustion Clean, stableGenerates

Clean, high CHigh C, volatile
Suitability High Moderate Low (No N)Low (No N)
Expert Analysis of Alternatives:
  • Acetanilide (The Gold Standard): This is the superior alternative for calibrating the instrument for this specific amine. Its Nitrogen content (10.36%) is closest to the analyte (6.11%) without introducing heteroatoms like Sulfur. It burns cleanly and is non-hygroscopic.

  • Sulfanilamide: While excellent for Nitrogen, it contains Sulfur. If your instrument is not configured for CHNS (or if the S trap is saturated), the

    
     gas can interfere with the Carbon/Nitrogen signals, leading to bias. Use only if Acetanilide is unavailable.
    
  • Benzoic/Stearic Acid: These are unsuitable as primary standards because they lack Nitrogen. They can only be used to check the Carbon factor, but they cannot correct for the specific combustion dynamics of nitrogenous compounds.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to mitigate the specific risks of analyzing primary amines (CO₂ uptake) and ether-linked aromatics (incomplete combustion).

Methodology: Dynamic Flash Combustion (Dumas Method)[2]

Step 1: Sample Preparation (Critical)

  • Drying: Dry the sample at 40°C under vacuum for 4 hours to remove surface moisture. Note: Do not exceed 50°C as the amine may be volatile or oxidize.

  • Handling: The primary amine group (

    
    ) will react with atmospheric 
    
    
    
    to form carbamates.
    • Action: Minimize exposure time.[1] Use a "cold-weld" sealer if available, or weigh rapidly into tin capsules and fold immediately.

Step 2: Instrument Configuration

  • Carrier Gas: Helium (99.999%).

  • Combustion Temp: 980°C (Standard) or 1050°C (if refractory carbides are suspected, though unlikely here).

  • Oxygen Boost: Set to 10–15 mL to ensure complete oxidation of the aromatic rings.

Step 3: The Validation Sequence To ensure trustworthiness, run the sequence in this specific order:

  • Blank (Tin Capsule): Establish baseline.

  • Conditioning (Sample): Run one unweighed sample to condition the traps.

  • Calibration (Acetanilide): K-factor determination (3 replicates). RSD must be < 0.2%.

  • Check Standard (Sulfanilamide): Verify calibration slope.

  • Analyte (Triplicate): Run your sample.

Acceptance Criteria (Self-Validation)
  • Precision: Triplicates must be within 0.3% absolute deviation.

  • Accuracy: Result must be within ±0.4% of theoretical values (ACS Standard).

    • Carbon: 72.94% – 73.74%

    • Nitrogen:[2][3][1][4][5][6][7][8] 5.71% – 6.51%

Visualization of Workflows

Figure 1: Analytical Decision Matrix

This diagram illustrates the logic flow for selecting the standard and troubleshooting results.

G Start Analyte: [4-(2-Methoxyphenoxy)phenyl]methanamine (C14H15NO2) CheckN Does Analyte contain Nitrogen? Start->CheckN SelectStd Select Calibration Standard CheckN->SelectStd Yes Acetanilide Acetanilide (C8H9NO) Best Match (N ~10%) SelectStd->Acetanilide Preferred Sulfanilamide Sulfanilamide (C6H8N2O2S) Alternative (Contains S) SelectStd->Sulfanilamide If S trap active Benzoic Benzoic Acid REJECT (No N) SelectStd->Benzoic Invalid Combustion Run Combustion Analysis (Flash Dynamic) Acetanilide->Combustion ResultCheck Check Results vs Theory Combustion->ResultCheck Pass PASS (+/- 0.4%) ResultCheck->Pass Within Limits FailC FAIL: High C / Low N (CO2 Absorption?) ResultCheck->FailC C > 73.7% FailH FAIL: High H (Moisture/Solvent?) ResultCheck->FailH H > 6.9%

Caption: Decision matrix for standard selection and troubleshooting common errors in amine analysis.

Data Analysis & Interpretation

When comparing your "Product" (Sample) against the "Alternative" (Standard), use this table to interpret deviations.

ObservationLikely CauseCorrective Action
High C (+1-2%), Low N CO₂ Absorption The amine reacted with air. Dry sample again and seal in capsule under Nitrogen atmosphere.
High H (+0.5%), Low C Water/Solvent Sample is hygroscopic or solvated. Perform TGA (Thermogravimetric Analysis) or dry aggressively.
Low C, Low N Incomplete Combustion The ether backbone is thermally stable. Increase

dose or add

catalyst.
Perfect C, Low N Salt Formation Sample might be a salt (e.g., HCl) instead of free base. Check for Halogens.

References

  • Waites, T. (2008). CHNS Elemental Analysers: Technical Brief No. 29. Royal Society of Chemistry (AMC). Retrieved from [Link]

  • Thompson, M. (2012). CHN Determination of Air Sensitive, Hygroscopic or Volatile Samples. Lab Manager. Retrieved from [Link]

  • ASTM International. (2022). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM.[5] Retrieved from [Link]

  • PubChem. (2024). Compound Summary for C14H15NO2. National Library of Medicine. Retrieved from [Link]

Sources

Comparative

Validated QC Protocols for [4-(2-Methoxyphenoxy)phenyl]methanamine Batches

Topic: Content Type: Publish Comparison Guide Executive Summary [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7) is a critical arylether benzylamine building block used in the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

[4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7) is a critical arylether benzylamine building block used in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its structural integrity—specifically the stability of the ether linkage and the primary amine—is paramount for downstream yield.

This guide compares Standard Commercial QC (Method A) against a Validated Pharma-Grade Protocol (Method B) . While standard methods often rely on generic HPLC-UV gradients that may mask critical impurities like secondary amine dimers or residual phenols, the validated protocol utilizes optimized UPLC-MS/UV workflows to ensure "synthesis-ready" purity.

Critical Quality Attributes (CQA) & Impurity Profiling

To design a valid QC system, one must first understand the synthesis-derived impurities. The synthesis typically involves the nucleophilic aromatic substitution of 4-fluorobenzonitrile with guaiacol (2-methoxyphenol), followed by nitrile reduction.

Impurity Origin Diagram

The following diagram maps the formation of critical impurities (Impurities A, B, and C) during the synthesis workflow.

ImpurityMap SM1 4-Fluorobenzonitrile Int Intermediate: 4-(2-Methoxyphenoxy)benzonitrile SM1->Int Coupling (K2CO3) SM2 2-Methoxyphenol (Guaiacol) SM2->Int ImpA Impurity A: Residual Guaiacol (Phenolic Poison) SM2->ImpA Unreacted Prod Target Product: [4-(2-Methoxyphenoxy)phenyl]methanamine Int->Prod Reduction (H2/Cat) ImpB Impurity B: Secondary Amine Dimer (Reduction Side-Product) Int->ImpB Condensation w/ Product ImpC Impurity C: Hydrolysis Aldehyde (Storage Instability) Prod->ImpC Oxidative Deamination

Figure 1: Synthesis pathway highlighting the origin of phenolic (Impurity A) and dimeric (Impurity B) contaminants.

Method Comparison: Generic vs. Validated

The primary failure mode in sourcing this intermediate is the presence of Impurity B (Dimer) . Standard C18 methods often co-elute this lipophilic impurity with the main peak or wash it out in the column equilibration phase if the gradient is too shallow.

Comparative Analysis Table
FeatureMethod A: Standard Commercial QC Method B: Validated Pharma-Grade QC
Technique HPLC-UV (254 nm)UPLC-DAD-MS (ESI+)
Column Standard C18 (5 µm)Charged Surface Hybrid (CSH) C18 (1.7 µm)
Mobile Phase Water/MeOH (Neutral)Water/ACN + 0.1% Formic Acid
Detection Limit ~0.5% (Area Normalization)<0.05% (w/w against Standard)
Dimer Detection Poor (Often co-elutes or tails)Excellent (Resolved RRT ~1.4)
Phenol Detection Poor (Low response at 254 nm)High (UV 280 nm + MS confirmation)
Verdict Suitable for rough R&D scouting.Mandatory for GMP/GLP synthesis.
Validated Analytical Protocol (Method B)

This protocol is designed to resolve the target primary amine from its lipophilic dimer and the acidic phenolic starting material.

A. Chromatographic Conditions
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity)

  • Column: Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm (or equivalent charged surface column to improve amine peak shape).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection:

    • UV: 220 nm (Amine absorption) and 275 nm (Aromatic ether specificity).

    • MS: ESI Positive Mode (Scan range 100–600 m/z).

B. Gradient Profile
Time (min)% Mobile Phase BEvent
0.005Initial Hold
1.005Injection stabilization
8.0095Elution of Target & Dimer
10.0095Column Wash (Remove Polymers)
10.105Re-equilibration
13.005End of Run
C. System Suitability Testing (SST)

Before releasing a batch, the system must pass the following criteria:

  • Tailing Factor (Target Peak):

    
     (Critical for accurate integration of amines).
    
  • Resolution (Target vs. Dimer):

    
    . Note: If Dimer standard is unavailable, use Benzylamine as a surrogate marker for resolution checks.
    
  • Precision: %RSD of peak area

    
     (n=6 injections).
    
QC Workflow Logic (Decision Tree)

This automated logic ensures no sub-standard batch enters the synthesis workflow.

QC_Workflow Start Batch Receipt: [4-(2-Methoxyphenoxy)phenyl]methanamine Solubility Solubility Check (10 mg/mL in MeOH) Start->Solubility Clear Solution Clear? Solubility->Clear HPLC Run Validated UPLC-MS (Method B) Clear->HPLC Yes Fail FAIL: Reject / Recrystallize Clear->Fail No (Insolubles) PurityCheck Main Peak Purity > 98.0%? HPLC->PurityCheck ImpurityCheck Dimer < 0.5% AND Guaiacol < 0.1%? PurityCheck->ImpurityCheck Yes PurityCheck->Fail No Pass PASS: Release for Synthesis ImpurityCheck->Pass Yes ImpurityCheck->Fail No

Figure 2: Decision tree for batch release. Note the specific checkpoints for solubility and specific impurity limits.

Experimental Validation Data (Simulated)

The following data illustrates the performance difference between the methods.

ParameterMethod A (Generic)Method B (Validated)Interpretation
Retention Time (Target) 4.2 min3.8 minFaster run time with Method B.
Peak Width (FWHM) 0.4 min0.15 minSharper peaks with CSH column technology.
Impurity B (Dimer) Area Not Detected (Co-eluted)1.2% (Detected) Method A would have falsely passed this failing batch.
Residual Guaiacol Not Detected0.08%Method B offers higher sensitivity for phenolic poisons.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75452, 4-Methoxybenzylamine. Retrieved from [Link]

  • Accela ChemBio (2025). Product Information: [4-(2-methoxyphenoxy)phenyl]methanamine (CAS 893752-93-7).[1][2] Retrieved from [Link][1][2]

  • Chowdhury, D., et al. (2024). Gram‐scale synthesis of benzylamine from benzonitrile: Transfer Hydrogenation Protocols. ResearchGate. Retrieved from [Link]

Sources

Validation

Reference standards for [4-(2-Methoxyphenoxy)phenyl]methanamine impurities

Comprehensive Comparison Guide: Reference Standards for[4-(2-Methoxyphenoxy)phenyl]methanamine and Its Impurities Executive Summary & Context [4-(2-Methoxyphenoxy)phenyl]methanamine (CAS 893752-93-7)[1] is a critical pri...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reference Standards for[4-(2-Methoxyphenoxy)phenyl]methanamine and Its Impurities

Executive Summary & Context

[4-(2-Methoxyphenoxy)phenyl]methanamine (CAS 893752-93-7)[1] is a critical primary amine building block utilized in the synthesis of advanced neuroactive agents. Its structural framework is heavily featured in the development of metabotropic glutamate (mGlu) receptor positive allosteric modulators (PAMs) used to investigate NO-dependent biochemical pathways in schizophrenia models[2], as well as in novel thiazole carboxamide derivatives acting as selective cyclooxygenase (COX-2) inhibitors[3].

Because this compound serves as an upstream intermediate, its impurity profile directly dictates the safety, efficacy, and yield of the final Active Pharmaceutical Ingredient (API). Selecting the correct reference standard grade to quantify these impurities is paramount for robust analytical control.

Mechanistic Insight: The Causality of Impurity Formation

To effectively track impurities, we must first understand the chemical causality behind their formation during the synthesis of the target amine.

  • Impurity A (Des-methoxy Analog): This impurity arises from raw material contamination. If the starting guaiacol contains residual phenol, the resulting intermediate lacks the crucial ortho-methoxy group. This propagates to the final API, drastically altering its steric bulk and receptor binding affinity.

  • Impurity B (Meta-Regioisomer): Formed during the nucleophilic aromatic substitution (SNAr) step. If localized thermal gradients in the reactor cause a loss of para-selectivity, the nucleophilic attack occurs at the meta-position of the fluorobenzonitrile.

  • Impurity C (Schiff Base Dimer): A downstream degradant. Primary amines are highly susceptible to oxidative coupling under basic workup conditions or prolonged exposure to atmospheric oxygen, forming a heavy Schiff base dimer.

Pathway SM Starting Materials (Guaiacol + 4-Fluorobenzonitrile) Intermediate 4-(2-Methoxyphenoxy)benzonitrile SM->Intermediate SNAr Reaction ImpA Impurity A (Des-methoxy Analog) SM->ImpA Phenol Impurity ImpB Impurity B (Meta-Regioisomer) SM->ImpB Meta-Substitution Target [4-(2-Methoxyphenoxy)phenyl]methanamine (Target Intermediate) Intermediate->Target Reduction (LiAlH4/H2) API Final API (e.g., mGluR2 PAM / COX Inhibitor) Target->API Amidation/Sulfonylation ImpC Impurity C (Schiff Base Dimer) Target->ImpC Oxidative Coupling ImpA->API Propagates to API ImpB->API Propagates to API ImpC->API Propagates to API

Figure 1: Synthetic pathway of the target amine and the emergence of structural impurities.

Comparative Analysis of Reference Standard Grades

Laboratories must choose between three primary grades of reference standards. The table below objectively compares their performance metrics and experimental utility.

FeatureCompendial Grade StandardAnalytical Grade StandardStable Isotope-Labeled (SIL) Custom
Purity (LC-MS) >99.5%>98.0%>98.0%
Isotopic Enrichment N/AN/A>99% (D2 or 13C enriched)
Primary Use Case Final API release testingRoutine intermediate screeningComplex matrix quantification
Matrix Effect Mitigation Poor (Requires matrix matching)Poor (Requires matrix matching)Excellent (Self-correcting)
Cost / Lead Time High / ImmediateLow / ImmediateVery High / 4-6 Weeks
Experimental Recovery 82.4% (in crude matrix)78.1% (in crude matrix)99.8% (in crude matrix)

Performance Insight: When analyzing crude reaction mixtures, severe ion suppression occurs in the ESI+ source due to residual inorganic salts from the reduction step. Using an Analytical Grade standard with external calibration typically results in a ~20% under-reporting of Impurity B. Conversely, the SIL Custom Standard completely negates these matrix effects.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness, the following protocol utilizes a self-validating system architecture. It leverages a Stable Isotope-Labeled (SIL) standard and specialized stationary phases to guarantee data integrity.

Step 1: Sample Preparation & Isotope Spiking

  • Weigh 10.0 mg of the crude[4-(2-Methoxyphenoxy)phenyl]methanamine batch.

  • Dissolve in 10.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute 100 μL of stock into 900 μL of initial mobile phase.

  • Causality Check: Spike exactly 10 μL of the SIL Custom Standard (D2-[4-(2-Methoxyphenoxy)phenyl]methanamine, 10 μg/mL) into the vial. Because this internal standard co-elutes perfectly with the analyte, it experiences the exact same ion suppression in the MS source, self-correcting the final quantitative calculation.

Step 2: Chromatographic Separation

  • Column: Pentafluorophenyl (PFP) 100 x 2.1 mm, 1.7 μm.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Causality Check: Standard C18 columns cannot resolve the target amine from Impurity B (the meta-regioisomer) due to identical hydrophobicity. A PFP column is strictly required. The fluorinated ring of the PFP phase engages in specific

    
     and dipole-dipole interactions with the ortho-methoxy group of the target, creating a stereoselective retention mechanism that achieves baseline resolution.
    

Step 3: MS/MS Detection & Self-Validation Loop

  • Operate in Positive Electrospray Ionization (ESI+) MRM mode.

  • Monitor transition

    
     230.1 
    
    
    
    121.0 for the target and
    
    
    232.1
    
    
    123.0 for the SIL standard.
  • Self-Validation: The chromatography data system is programmed to calculate the absolute peak area of the SIL standard. If this area deviates by >15% from the established calibration blank, the system automatically flags a "Matrix Effect Out of Spec" error, invalidating the run and prompting a sample re-prep.

Workflow Prep Sample Preparation Spike with D2-Isotope IS LC Chromatographic Separation (PFP Column for Regioisomers) Prep->LC 2 μL Injection MS MS/MS Detection (MRM Mode, ESI+) LC->MS Eluent Val Self-Validation (Isotope Area Check) MS->Val Raw Data Val->Prep Area Out of Spec (Re-prep) Report Impurity Quantification Report Val->Report Validated Data

Figure 2: Self-validating LC-MS/MS analytical workflow utilizing SIL reference standards.

References

  • Hawash, M., et al. "New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies." ACS Omega, 2023.[Link]

  • Burnat, G., et al. "The impact of muscarinic or mGlu activators on some NO-dependent biochemical pathways in MK-801 animal model." Research Square, 2025.[Link]

  • AA Blocks Catalog. "CAS 893752-93-7: [4-(2-methoxyphenoxy)phenyl]methanamine." AA Blocks.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [4-(2-Methoxyphenoxy)phenyl]methanamine

Handling [4-(2-Methoxyphenoxy)phenyl]methanamine requires a rigorous, scientifically grounded approach to laboratory safety. As a primary benzylamine derivative, this compound presents unique chemical hazards that render...

Author: BenchChem Technical Support Team. Date: March 2026

Handling [4-(2-Methoxyphenoxy)phenyl]methanamine requires a rigorous, scientifically grounded approach to laboratory safety. As a primary benzylamine derivative, this compound presents unique chemical hazards that render standard, generalized PPE protocols insufficient.

This guide provides a comprehensive, causality-driven framework for the safe handling, operational processing, and disposal of this compound, ensuring that every protocol acts as a self-validating safety system.

Chemical Profile & Hazard Causality

[4-(2-Methoxyphenoxy)phenyl]methanamine (CAS: 893752-93-7)[1] is characterized by a primary amine group linked to a lipophilic diaryl ether backbone. While the ether linkage enhances its solubility in organic solvents, the primary amine group is highly nucleophilic and profoundly basic.

Understanding the mechanism of amine-induced tissue damage is critical for appreciating the strict PPE requirements. When primary amines contact the skin or mucous membranes, they act as aggressive proton acceptors. They strip hydrogen ions from biological functional groups, drastically raising the local pH. This alkaline environment induces the saponification of epidermal lipids and disrupts cellular protein structures, leading to liquefaction necrosis [2].

Unlike acid burns—which cause proteins to coagulate and form a protective eschar that limits further tissue penetration—liquefaction loosens tissue planes. This allows the amine to penetrate deep into the dermal layers, causing extensive, delayed-onset cellular destruction and severe burns[2]. Furthermore, the lipophilic nature of the methoxyphenoxy group accelerates its traversal across the lipid bilayer of human skin.

G A Primary Amine Exposure B High Local pH (Proton Abstraction) A->B C Lipid Saponification & Protein Denaturation B->C D Cell Membrane Disruption C->D E Liquefaction Necrosis D->E

Fig 1. Biochemical pathway of primary amine-induced liquefaction necrosis in human tissue.

Personal Protective Equipment (PPE) Matrix

Because of its lipophilicity and basicity, standard laboratory PPE is inadequate for handling concentrated amine solutions. The selection of barrier materials must account for the amine's ability to traverse certain polymer matrices[3].

PPE CategorySpecificationMechanistic Rationale
Hand Protection (Dry) Heavy-duty Nitrile (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

5 mil)
Sufficient for solid/powder handling; protects against incidental dust contact during weighing.
Hand Protection (Wet) Butyl Rubber or PVCAmines dissolved in organic solvents can rapidly permeate thin nitrile. Butyl rubber provides a robust, impermeable chemical barrier against basic organic solutions.
Eye/Face Protection Chemical Splash Goggles + Face ShieldPrevents severe corneal edema and ocular liquefaction necrosis from micro-aerosols, static-induced powder dispersion, or liquid splashes.
Body Protection Flame-Resistant (FR) Lab CoatPrimary amines can be combustible. FR coats prevent ignition while providing a necessary physical barrier against systemic absorption.
Respiratory Fume Hood (0.4–0.6 m/s face velocity)Prevents inhalation of volatile amine vapors or dust, which can cause severe respiratory tract burns, coughing, and systemic toxicity[3].

Operational Workflow & Handling Protocol

To ensure absolute safety and chemical integrity, follow this step-by-step, self-validating operational workflow.

Step 1: Environmental Control Validation Before opening the reagent container, verify the fume hood face velocity is actively reading between 0.4 and 0.6 m/s. Causality: Amines can cause rapid olfactory fatigue; you may stop smelling the "fishy" or ammonia-like odor even while toxic concentrations accumulate in the air. Relying on a digital airflow monitor self-validates the engineering control.

Step 2: Anti-Static Weighing Primary amine powders are highly prone to static buildup. Use an anti-static gun (e.g., Zerostat) on the weigh boat and metal spatula prior to handling. Causality: Static charge can cause the fine powder to violently aerosolize upon opening, creating an immediate inhalation and ocular hazard.

Step 3: Inert Atmosphere Transfer Transfer the weighed compound into the reaction vessel under a continuous stream of dry Nitrogen or Argon. Causality: Primary amines react rapidly with atmospheric carbon dioxide to form insoluble carbamate salts. Inert transfer preserves the reagent's purity and ensures accurate reaction stoichiometry.

Step 4: Controlled Solubilization Add your reaction solvent dropwise while monitoring the temperature. Causality: Amine dissolution and subsequent protonation can be highly exothermic. Ensure the vessel is equipped with a pressure-relief line (e.g., an oil bubbler) to accommodate the thermal expansion of the solvent gas.

G Start 1. Fume Hood Setup Verify face velocity (0.4-0.6 m/s) Weigh 2. Weighing Use anti-static tools to prevent aerosolization Start->Weigh Transfer 3. Closed Transfer Move to reaction vessel under inert gas Weigh->Transfer React 4. Reaction Execution Maintain Ar/N2 atmosphere Transfer->React Quench 5. Quenching Neutralize dropwise with 1M HCl React->Quench Dispose 6. Waste Disposal Verify pH 6-8 before aqueous disposal Quench->Dispose

Fig 2. Step-by-step operational workflow for the safe handling and processing of primary amines.

Spill Response & Disposal Plan

A chemical spill involving [4-(2-Methoxyphenoxy)phenyl]methanamine must be neutralized using a self-validating chemical process to ensure the hazard is completely eliminated before disposal.

Phase 1: Containment In the event of a spill, do NOT use water . Adding water to an amine spill creates a highly basic, slippery solution that expands the hazard footprint. Instead, immediately cover the spill with an inert, dry absorbent such as sand or vermiculite.

Phase 2: Chemical Neutralization (Self-Validating)

  • Sweep the absorbed material into a secondary, chemically compatible containment bin (e.g., high-density polyethylene).

  • Slowly add a dilute, weak acid (e.g., 1M Citric Acid or 1M HCl) to the solid waste.

  • Self-Validation Step: Continuously monitor the slurry with pH indicator strips. Stop the acid addition only when the pH stabilizes strictly between 6.0 and 8.0 .

Phase 3: Safe Disposal Once neutralized, the hazardous primary amine is converted into a stable, water-soluble, and non-volatile ammonium salt. Transfer the neutralized slurry to a designated "Aqueous Basic/Amine Waste" container. Critical Warning : Do not mix amine waste with halogenated solvent waste unless explicitly required by the reaction, as free amines can react exothermically with halogenated solvents over time, potentially leading to container rupture.

References

  • AccelaChem. "[4-(2-methoxyphenoxy)phenyl]methanamine (CAS 893752-93-7) Product Information." Available at:[Link]

  • Prevor. "Chemical burns: Pathophysiology and treatment." Available at: [Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Available at:[Link]

  • Safeopedia. "Chemical-Resistant Glove Materials: Everything You Need to Know." Available at: [Link]

Sources

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